molecular formula C13H10N2O B176890 4-(Benzyloxy)picolinonitrile CAS No. 100382-00-1

4-(Benzyloxy)picolinonitrile

Cat. No.: B176890
CAS No.: 100382-00-1
M. Wt: 210.23 g/mol
InChI Key: KHDORVLVNIOXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)picolinonitrile (CAS 100382-00-1) is a high-purity chemical building block of significant interest in research and development, particularly for pharmaceutical synthesis and material science. This compound, with the molecular formula C 13 H 10 N 2 O and a molecular weight of 210.23 g/mol, is characterized by a picolinonitrile core functionalized with a benzyloxy group. Its structure, represented by the SMILES string N#CC1=NC=CC(OCC2=CC=CC=C2)=C1, features both a nitrile group and a protected oxygen, which serve as versatile handles for further chemical modification. Researchers value this compound as a key synthetic intermediate for constructing more complex heterocyclic systems, such as substituted pyridines and other nitrogen-containing scaffolds often found in active pharmaceutical ingredients (APIs) and functional materials. To preserve its stability and purity, this product should be stored sealed in a dry environment at room temperature. As a research chemical, it is intended for use by qualified laboratory professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDORVLVNIOXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648733
Record name 4-(Benzyloxy)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100382-00-1
Record name 4-(Benzyloxy)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the key intermediate, 4-hydroxypicolinonitrile, followed by a Williamson ether synthesis to yield the final product. An alternative pathway starting from 4-chloropicolinonitrile is also discussed. This document includes detailed experimental protocols, quantitative data, and safety information for the chemical transformations involved.

Core Synthesis Pathway: A Two-Step Approach

The principal and most direct route to this compound is a two-step synthesis. The first step establishes the 4-hydroxypicolinonitrile scaffold, which then undergoes benzylation in the second step.

Step 1: Synthesis of 4-Hydroxypicolinonitrile

The initial and crucial step is the formation of 4-hydroxypicolinonitrile. A common method for the synthesis of the precursor, 4-hydroxypyridine, involves the diazotization of 4-aminopyridine, followed by hydrolysis. The resulting 4-hydroxypyridine can then be converted to 4-hydroxypicolinonitrile.

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [1]

  • Diazotization: In a suitable reaction vessel, a solution of 4-aminopyridine in aqueous sulfuric acid is prepared and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is then added dropwise to the cooled solution, maintaining the temperature below 10 °C to form the diazonium salt.

  • Hydrolysis: The diazonium salt solution is then carefully heated to induce hydrolysis, leading to the formation of 4-hydroxypyridine.

  • Neutralization and Isolation: The reaction mixture is neutralized with a base, such as barium hydroxide, to precipitate the product.[1] The crude 4-hydroxypyridine is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization or vacuum distillation to yield high-purity 4-hydroxypyridine.[1]

Note: The subsequent conversion of 4-hydroxypyridine to 4-hydroxypicolinonitrile involves the introduction of a nitrile group at the 2-position of the pyridine ring. This can be achieved through various methods, such as a multi-step process involving oxidation and cyanation.

Step 2: Benzylation of 4-Hydroxypicolinonitrile via Williamson Ether Synthesis

The final step in the primary synthesis pathway is the benzylation of the hydroxyl group of 4-hydroxypicolinonitrile. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

Experimental Protocol: Synthesis of this compound

  • Deprotonation: To a solution of 4-hydroxypicolinonitrile in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added. Sodium hydride (NaH) is a commonly used base for this purpose. The mixture is stirred at 0 °C to facilitate the formation of the corresponding sodium salt.

  • Benzylation: Benzyl bromide is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Benzylation (Illustrative)

Reagent/ParameterMolar EquivalentAmount
4-Hydroxypicolinonitrile1.0-
Sodium Hydride (60% dispersion in oil)1.2-
Benzyl Bromide1.1-
Solvent (Anhydrous DMF)--
Reaction Temperature-0 °C to room temperature
Reaction Time-2-4 hours
Typical Yield ->80%

Note: The exact amounts and volumes should be calculated based on the starting scale of the reaction.

Alternative Synthesis Pathway

An alternative route to this compound involves the nucleophilic aromatic substitution of 4-chloropicolinonitrile with benzyl alcohol.

Step 1: Synthesis of 4-Chloropicolinonitrile

This intermediate can be synthesized from 4-chloropyridine, which in turn can be prepared from pyridine.

Step 2: Nucleophilic Substitution

Experimental Protocol:

  • A mixture of 4-chloropicolinonitrile, benzyl alcohol, and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent like DMF is heated.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • CAS Number: 100382-00-1[2]

  • Molecular Formula: C₁₃H₁₀N₂O

  • Molecular Weight: 210.23 g/mol [2]

Expected Spectroscopic Data (based on analogous compounds): [3]

  • ¹H NMR: Peaks corresponding to the aromatic protons of the picolinonitrile and benzyl groups, and a characteristic singlet for the benzylic methylene protons (-CH₂-).

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbons of the benzyl group.

  • IR Spectroscopy: A characteristic absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹, and bands corresponding to the C-O-C ether linkage and aromatic C-H bonds.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Benzyl Bromide: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: Is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Picolinonitriles: Can be toxic if ingested or absorbed through the skin. Handle with care.

Logical Workflow of the Primary Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Hydroxypicolinonitrile cluster_step2 Step 2: Williamson Ether Synthesis 4-Aminopyridine 4-Aminopyridine Diazotization_Hydrolysis Diazotization/ Hydrolysis 4-Aminopyridine->Diazotization_Hydrolysis NaNO₂, H₂SO₄ 4-Hydroxypyridine 4-Hydroxypyridine Diazotization_Hydrolysis->4-Hydroxypyridine Nitrile_Formation Nitrile Formation 4-Hydroxypyridine->Nitrile_Formation 4-Hydroxypicolinonitrile 4-Hydroxypicolinonitrile Nitrile_Formation->4-Hydroxypicolinonitrile 4-Hydroxypicolinonitrile_start 4-Hydroxypicolinonitrile Benzylation Benzylation 4-Hydroxypicolinonitrile_start->Benzylation This compound This compound Benzylation->this compound Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzylation Base NaH Base->Benzylation

Caption: Primary synthesis pathway for this compound.

References

An In-depth Technical Guide to 4-(Benzyloxy)picolinonitrile: Chemical Properties, Structure, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Benzyloxy)picolinonitrile. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and predictive models to offer a valuable resource for researchers. The document covers physicochemical properties, structural details, proposed synthesis and purification protocols, and spectroscopic data. A significant focus is placed on a potential immunomodulatory signaling pathway, extrapolated from the known activity of the structurally similar compound, 4-(Benzyloxy)phenol. This guide aims to facilitate further research and application of this compound in drug discovery and development.

Chemical Properties and Structure

This compound, with the IUPAC name 4-(phenylmethoxy)pyridine-2-carbonitrile, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a benzyloxy group at the 4-position and a nitrile group at the 2-position.

Physicochemical Properties
PropertyValueSource
CAS Number 100382-00-1[1][2]
Molecular Formula C₁₃H₁₀N₂O[1][3]
Molecular Weight 210.24 g/mol [1]
IUPAC Name 4-(phenylmethoxy)pyridine-2-carbonitrile[4]
SMILES C1=CC=C(C=C1)COC2=CC(=NC=C2)C#N[5]
Physical Form Solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (predicted)[2]
Structural Information

The chemical structure of this compound is presented below:

this compound Structure

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on general organic synthesis principles and procedures for analogous compounds, a potential synthetic route and purification method are proposed below.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A plausible method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloropicolinonitrile, with benzyl alcohol in the presence of a base.

dot

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Chloropicolinonitrile 4-Chloropicolinonitrile Product This compound 4-Chloropicolinonitrile->Product + Benzyl Alcohol, Base Benzyl_Alcohol Benzyl Alcohol Base Base (e.g., NaH, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Temperature Elevated Temperature Temperature->Product Byproduct Salt (e.g., NaCl, KCl) Purification Crude_Product Crude this compound Dissolution Dissolve in minimum amount of hot solvent Crude_Product->Dissolution Hot_Filtration Hot gravity filtration (to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow cooling to induce crystallization Hot_Filtration->Crystallization Isolation Isolate crystals by vacuum filtration Crystallization->Isolation Drying Dry crystals under vacuum Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product Signaling_Pathway 4_BOP This compound (Hypothesized) p53 p53 Activation 4_BOP->p53 Induces IL35 IL-35 Production p53->IL35 Regulates IL35R IL-35 Receptor (IL-12Rβ2/gp130) IL35->IL35R Binds to JAK1 JAK1 Phosphorylation IL35R->JAK1 Activates STAT3 STAT3 Phosphorylation JAK1->STAT3 Activates Phagosome_Lysosome Phagosome-Lysosome Fusion STAT3->Phagosome_Lysosome Promotes Clearance Intracellular Mycobacterial Clearance Phagosome_Lysosome->Clearance Leads to

References

Spectroscopic Profile of 4-(Benzyloxy)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)picolinonitrile, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.91d2H7.0Aromatic protons (ortho to benzylic ether)
7.79s1H-Picoline proton (position 3 or 5)
7.57m3H-Aromatic protons (meta and para to benzylic ether)

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
159.97C4-O (Picoline ring)
134.54Quaternary aromatic carbon (benzylic)
130.77Aromatic CH (para to benzylic ether)
130.61Aromatic CH (meta to benzylic ether)
113.62Picoline CH (position 3 or 5)
112.47Picoline C-CN
82.56Benzylic CH₂

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic C-H
~2950-2850Medium-WeakC-H StretchAliphatic C-H (Benzylic CH₂)
~2230-2210Medium-SharpC≡N StretchNitrile
~1600 & ~1450Medium-StrongC=C StretchAromatic Ring
~1250-1000StrongC-O StretchAryl Ether
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragment
210High[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion)
119Medium[M - C₇H₇]⁺
181Low[M - CHO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Chemical shifts for ¹H NMR are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0 ppm.[1] Data is reported in the following format: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constant (J) in Hertz.[1] For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak (e.g., the center line of the triplet for CDCl₃ at 77.0 ppm).[1]

Infrared (IR) Spectroscopy

Infrared spectra are obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus the wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1] For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer is a common technique.[2] The electron ionization (EI) method is also frequently used for the initial mass analysis.[1] The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Benzyloxy)picolinonitrile is a distinct chemical entity for which, at present, there is a notable absence of publicly available scientific literature detailing its mechanism of action, biological targets, or associated signaling pathways. This technical guide addresses this knowledge gap by proposing a comprehensive, multi-stage research framework designed to systematically investigate and characterize the pharmacological profile of this compound. The subsequent sections outline a logical progression of experimental strategies, from initial broad-based screening to more focused mechanistic studies, providing a robust roadmap for future research endeavors.

Initial High-Throughput Screening and Target Identification

The primary step in elucidating the mechanism of action for a novel compound is to ascertain its potential biological targets. A broad-based screening approach is recommended to identify initial areas of interest.

Recommended Screening Panels

A tiered screening strategy is proposed to efficiently identify potential biological activities.

Screening Panel Examples Purpose
Receptor Binding Assays GPCRs, Nuclear Receptors, Ion ChannelsTo identify potential interactions with cell surface or intracellular receptors.
Enzyme Inhibition Assays Kinases, Proteases, PhosphatasesTo determine if the compound modulates the activity of key enzymatic families.
Cell-Based Phenotypic Screens Proliferation, Apoptosis, Cytotoxicity Assays (e.g., against a panel of cancer cell lines)To observe the functional effects of the compound on cellular processes.
Antimicrobial Assays Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungiTo assess potential antimicrobial properties, a common feature of related heterocyclic compounds.
Experimental Workflow for Initial Target Identification

A systematic workflow is crucial for progressing from initial screening hits to validated targets.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism Deconvolution High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmation Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Orthogonal Assays->Cellular Thermal Shift Assay (CETSA) Affinity Chromatography-Mass Spectrometry Affinity Chromatography-Mass Spectrometry Orthogonal Assays->Affinity Chromatography-Mass Spectrometry Validated Target Validated Target Cellular Thermal Shift Assay (CETSA)->Validated Target Affinity Chromatography-Mass Spectrometry->Validated Target

Caption: Workflow for target identification of this compound.

Hypothetical Signaling Pathway Investigation: Kinase Inhibition

Based on the structural motifs present in this compound, inhibition of signal transduction pathways, particularly those mediated by protein kinases, represents a plausible mechanism of action. The following section outlines a hypothetical investigation into a generic kinase signaling cascade.

Experimental Protocol: Western Blotting for Phosphorylated Kinase Substrates

Objective: To determine if this compound inhibits the phosphorylation of downstream substrates of a targeted kinase in a cellular context.

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time. Include a positive control inhibitor for the specific pathway if known.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein and the total protein (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A (e.g., PI3K) Kinase A (e.g., PI3K) Receptor Tyrosine Kinase (RTK)->Kinase A (e.g., PI3K) Kinase B (e.g., Akt) Kinase B (e.g., Akt) Kinase A (e.g., PI3K)->Kinase B (e.g., Akt) Downstream Effector (e.g., mTOR) Downstream Effector (e.g., mTOR) Kinase B (e.g., Akt)->Downstream Effector (e.g., mTOR) Cellular Response Cellular Response Downstream Effector (e.g., mTOR)->Cellular Response Compound This compound Compound->Kinase B (e.g., Akt)

Caption: Hypothetical kinase inhibition by this compound.

In Vivo Efficacy and Pharmacodynamic Studies

Following in vitro characterization, evaluating the compound's activity in a living organism is a critical next step.

Experimental Protocol: Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously implant a human cancer cell line (identified as sensitive in vitro) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumor growth inhibition. Tissues can be collected for pharmacodynamic marker analysis (e.g., Western blotting for the target kinase).

Data Presentation: In Vivo Efficacy

Quantitative data from in vivo studies should be presented clearly for comparison.

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Endpoint Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control-1500 ± 250-+5
Compound X (Low Dose)101000 ± 20033.3+4
Compound X (High Dose)50450 ± 15070.0-2
Positive Control-300 ± 10080.0-5

Conclusion and Future Directions

While the mechanism of action of this compound remains to be elucidated, the framework presented here provides a comprehensive and systematic approach to its investigation. The initial focus should be on broad screening to identify a biological target, followed by in-depth in vitro and in vivo studies to confirm this target and understand the downstream cellular consequences of its modulation. The structural similarity to other biologically active picolinonitrile derivatives suggests that this compound may hold therapeutic potential, warranting a thorough investigation as outlined in this guide.

An In-depth Technical Guide to 4-Benzyloxy-2-cyanopyridine (CAS Number: 100382-00-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 100382-00-1, 4-Benzyloxy-2-cyanopyridine. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information on its identity and offers insights based on the known properties and biological activities of structurally related cyanopyridine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas where further investigation is warranted.

Chemical Identity and Physicochemical Properties

4-Benzyloxy-2-cyanopyridine is a pyridine derivative characterized by a benzyloxy group at the 4-position and a nitrile group at the 2-position. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 100382-00-1N/A
Molecular Formula C₁₃H₁₀N₂ON/A
Molecular Weight 210.23 g/mol N/A
Appearance White powder[1]
Purity 99%[1]

Synthesis

A detailed experimental protocol for the synthesis of 4-Benzyloxy-2-cyanopyridine is not explicitly described in the available literature. However, general methods for the synthesis of cyanopyridines suggest potential synthetic routes. One plausible approach involves the cyanation of a corresponding 4-benzyloxypyridine precursor. The introduction of a cyano group onto the pyridine ring can often be achieved through methods such as the Reissert-Henze reaction or palladium-catalyzed cyanation of a halogenated pyridine derivative.

A generalized workflow for a potential synthesis is outlined below.

G cluster_start Starting Materials cluster_protection Protection cluster_amide_formation Amide Formation cluster_dehydration Dehydration cluster_product Final Product 4-Hydroxy-2-pyridinecarboxylic_acid 4-Hydroxy-2-pyridinecarboxylic acid Protection_step Protection of hydroxyl group (e.g., with benzyl bromide) 4-Hydroxy-2-pyridinecarboxylic_acid->Protection_step 1. Benzylation Amide_formation Conversion of carboxylic acid to primary amide Protection_step->Amide_formation 2. Amidation Dehydration_step Dehydration of primary amide (e.g., using P₂O₅ or SOCl₂) Amide_formation->Dehydration_step 3. Dehydration Final_Product 4-Benzyloxy-2-cyanopyridine Dehydration_step->Final_Product 4. Formation of Nitrile

Caption: A potential synthetic workflow for 4-Benzyloxy-2-cyanopyridine.

Safety and Handling

Specific toxicological data for 4-Benzyloxy-2-cyanopyridine is not available. However, based on safety data sheets for the general class of cyanopyridines, caution should be exercised when handling this compound.

General Safety Precautions:

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Inhalation: May cause respiratory irritation.

A general workflow for handling a chemical spill of a powdered substance like 4-Benzyloxy-2-cyanopyridine is provided below.

G Spill_Detected Spill Detected Evacuate_Area Evacuate immediate area Spill_Detected->Evacuate_Area Wear_PPE Wear appropriate PPE (gloves, goggles, respirator) Evacuate_Area->Wear_PPE Contain_Spill Contain the spill with inert material Wear_PPE->Contain_Spill Collect_Powder Carefully collect the powder Contain_Spill->Collect_Powder Place_in_Container Place in a sealed container for disposal Collect_Powder->Place_in_Container Clean_Area Clean the spill area Place_in_Container->Clean_Area Dispose_Waste Dispose of waste according to regulations Clean_Area->Dispose_Waste

Caption: General workflow for handling a chemical spill.

Potential Biological Activity and Therapeutic Relevance

While no specific biological activity has been reported for 4-Benzyloxy-2-cyanopyridine, the cyanopyridine scaffold is a common motif in a variety of biologically active molecules. Derivatives of cyanopyridine have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3]

The presence of the benzyloxy group may influence the compound's pharmacokinetic properties, such as its lipophilicity and ability to cross cell membranes. The nitrile group can participate in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.

Given the known activities of related compounds, a logical workflow for the initial biological screening of 4-Benzyloxy-2-cyanopyridine would involve a series of in vitro assays.

G cluster_screening Initial Biological Screening Compound 4-Benzyloxy-2-cyanopyridine Cytotoxicity_Assay Cytotoxicity Assays (e.g., against cancer cell lines) Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., against bacterial and fungal strains) Compound->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., against kinases, proteases) Compound->Enzyme_Inhibition_Assay

Caption: A logical workflow for the initial biological screening of 4-Benzyloxy-2-cyanopyridine.

Conclusion and Future Directions

4-Benzyloxy-2-cyanopyridine (CAS 100382-00-1) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While current publicly available data is sparse, its structural features suggest that it may possess interesting biological activities. Future research should focus on:

  • Definitive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and spectral properties (NMR, IR, MS).

  • Development of a Validated Synthetic Protocol: A detailed and reproducible method for its synthesis is required to enable further studies.

  • Comprehensive Safety and Toxicity Profiling: In vitro and in vivo studies are necessary to establish a complete safety profile.

  • Systematic Biological Screening: A broad panel of in vitro assays should be employed to identify any potential therapeutic activities.

This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of 4-Benzyloxy-2-cyanopyridine. The lack of extensive data underscores the opportunity for novel research and discovery surrounding this compound.

References

Molecular weight and formula of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)picolinonitrile is a substituted pyridine derivative characterized by a benzyloxy group at the 4-position and a nitrile group at the 2-position of the pyridine ring. Its structural features, combining the aromaticity of the pyridine and benzyl groups with the reactivity of the nitrile moiety, make it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and an exploration of the biological activities of structurally related compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.24 g/mol [1]
IUPAC Name 4-(benzyloxy)pyridine-2-carbonitrile[1]
CAS Number 100382-00-1[1]
Canonical SMILES N#CC1=NC=CC(OCC2=CC=CC=C2)=C1
InChI Key KHDORVLVNIOXJY-UHFFFAOYSA-N[1]

Synthesis Protocols

General Synthesis of 4-Substituted-3-Hydroxypicolinonitriles

A common precursor for benzyloxy-substituted pyridines is the corresponding hydroxy-pyridine. A general procedure for the synthesis of 4-substituted-3-hydroxypicolinonitriles is presented below, which could be a key step in a multi-step synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of the starting isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol of the starting material), potassium carbonate (K₂CO₃, 0.150 mmol) is added.[1]

  • Reaction Conditions: The reaction mixture is stirred at 60°C for 30 minutes.[1]

  • Quenching: The reaction is quenched by the addition of 1 M aqueous hydrochloric acid (HCl).[1]

  • Extraction: The resulting mixture is extracted with ethyl acetate (AcOEt). The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.[1]

  • Isolation: The solvent is removed under reduced pressure (in vacuo) to yield the 4-substituted 3-hydroxypicolinonitrile.[1]

Note: Further benzylation of the hydroxyl group would be required to yield the final product. This would typically involve reaction with a benzyl halide in the presence of a base.

Synthesis of a Benzyloxy-Substituted Indole (Illustrative Example)

To provide further context on the synthesis of benzyloxy-containing heterocyclic compounds, the following is a protocol for the synthesis of 4-benzyloxyindole. This illustrates a common method for introducing the benzyloxy group.

Experimental Protocol:

  • Starting Material Preparation: A stirred mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF) is heated at 90°C for 3 hours.

  • Work-up: Most of the DMF is removed by rotary evaporation. The residue is poured into 1 N sodium hydroxide and extracted with ether.

  • Purification: The combined extracts are dried, filtered, and evaporated. The resulting solid is recrystallized from methanol to afford 6-benzyloxy-2-nitrotoluene.

  • Further Steps: This intermediate then undergoes a series of reactions including condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization with Raney nickel and hydrazine hydrate to yield 4-benzyloxyindole.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the current scientific literature. However, the structurally related compound, 4-(benzyloxy)phenol, has been shown to possess immunomodulatory activity. This activity is reported to be mediated through the JAK/STAT signaling pathway. While not a direct representation of this compound's activity, this provides a valuable starting point for hypothesis-driven research.

Proposed Signaling Pathway for the Related Compound 4-(Benzyloxy)phenol

The immunomodulatory effects of 4-(benzyloxyphenol) are suggested to involve the activation of the JAK/STAT pathway. This pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. The key components of this pathway include Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.

Below is a diagram illustrating a simplified representation of the JAK/STAT signaling pathway that may be influenced by compounds with structural similarities to this compound.

JAK_STAT_Pathway Proposed JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Experimental Workflow for Synthesis

The synthesis of this compound would likely follow a multi-step process. A hypothetical workflow is presented below, based on common organic synthesis techniques.

Synthesis_Workflow Start Starting Material (e.g., 4-hydroxypicolinonitrile) Reaction Benzylation Reaction - Benzyl halide - Base (e.g., K2CO3) - Solvent (e.g., DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization - NMR - Mass Spectrometry Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: A general experimental workflow for the synthesis of this compound.

Conclusion

This compound is a compound with potential applications in various fields of chemical research. This guide provides foundational information on its properties and outlines potential synthetic strategies. While direct biological data is scarce, the activity of structurally similar compounds suggests that it may be a candidate for investigation in immunomodulatory or other therapeutic areas. The provided protocols and diagrams serve as a starting point for researchers and professionals in drug development to explore the synthesis and potential applications of this and related molecules. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics.

References

The Ascendant Therapeutic Potential of Picolinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group at the 2-position, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic handles have enabled the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current understanding of the therapeutic potential of picolinonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity of Picolinonitrile Derivatives

Picolinonitrile derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.

Enzyme Inhibition in Cancer Therapy

A significant focus of research has been the development of picolinonitrile-based enzyme inhibitors.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several picolinonitrile derivatives have been identified as potent PI3K inhibitors. For instance, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which can be considered picolinonitrile analogues, have shown significant PI3Kα and PI3Kδ inhibitory activity.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Pyridine-based ureas, structurally related to picolinonitriles, have been shown to inhibit VEGFR-2.[2]

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of tubulin that play a crucial role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-phenylacrylonitrile derivatives, which share a cyano-substituted aromatic scaffold with picolinonitriles, have been identified as potent inhibitors of tubulin polymerization.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected picolinonitrile and related derivatives.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
2,4-dimorpholinopyrimidine-5-carbonitrilesPI3Kα-0.0318[1]
2,4-dimorpholinopyrimidine-5-carbonitrilesPI3Kδ-0.0154[1]
Pyridine-ureasVEGFR-2-3.93 - 5.0[2]
Pyridine-ureasMCF-70.11 - 0.22[2]
2-phenylacrylonitrilesTubulinHCT1160.0059[3]
2-phenylacrylonitrilesBEL-74020.0078[3]
6-pyrazolinylcoumarinsLeukemia (CCRF-CEM)1.88[4]
6-pyrazolinylcoumarinsLeukemia (MOLT-4)1.92[4]

Antimicrobial Activity of Picolinonitrile Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Picolinonitrile derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Antibacterial and Antifungal Potential

Pyrido[2,3-d]pyrimidines armed with nitrile groups have demonstrated good in vitro antibacterial activities against Staphylococcus and Bacillus cereus (Gram-positive), as well as P. merabitis and S. maresens (Gram-negative).[5] Furthermore, some 2-oxonicotinonitrile derivatives have shown good activity against the Gram-positive bacterium Bacillus subtilis.[6] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected picolinonitrile and related derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidinesStaphylococcus aureus-[5]
Pyrido[2,3-d]pyrimidinesBacillus cereus-[5]
2-sulfoether-4-quinolonesStaphylococcus aureus0.8 (µM)[7]
2-sulfoether-4-quinolonesBacillus cereus1.61 (µM)[7]
Indolizinoquinoline-5,12-dionesE. coli ATCC259222[7]
Indolizinoquinoline-5,12-dionesS. pyrogens ATCC196152[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of picolinonitrile derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the picolinonitrile derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][10]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding compound_prep Prepare Compound Dilutions treat_cells Treat Cells compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate Calculate % Viability & IC50 read_absorbance->calculate

Caption: Workflow of the agar well diffusion assay.

In Vitro Kinase Inhibition Assay (PI3K & VEGFR-2)

Kinase inhibition assays are crucial for determining the potency of picolinonitrile derivatives as enzyme inhibitors. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the target kinase.

Protocol (General Luminescence-Based):

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and kinase buffer.

  • Compound Dilution: Prepare serial dilutions of the picolinonitrile derivative.

  • Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and the test compound or vehicle control.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo™) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Logical Relationship for Kinase Inhibition Assay

Kinase_Inhibition_Logic Picolinonitrile Picolinonitrile Derivative Inhibition Inhibition Picolinonitrile->Inhibition Kinase Target Kinase (e.g., PI3K, VEGFR-2) Kinase->Inhibition ATP_Substrate ATP + Substrate Phosphorylation Substrate Phosphorylation ATP_Substrate->Phosphorylation catalyzed by Kinase Luminescence Luminescent Signal (ATP level) Phosphorylation->Luminescence inversely proportional to Inhibition->Phosphorylation blocks PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Response Cell Survival, Growth, Proliferation Downstream->Response Picolinonitrile Picolinonitrile Derivative Picolinonitrile->PI3K inhibits VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival Akt->Survival Picolinonitrile Picolinonitrile Derivative Picolinonitrile->VEGFR2 inhibits

References

The Pivotal Role of the Benzyloxy Group in Picolinonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the benzyloxy moiety's influence on the biological activity and therapeutic potential of picolinonitrile-based compounds, with a focus on their role as kinase inhibitors in the JAK-STAT signaling pathway.

Introduction

The picolinonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate various biological targets. The strategic placement of a benzyloxy group on this heterocyclic core has emerged as a key determinant of pharmacological activity, significantly influencing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of the benzyloxy group in picolinonitrile compounds, with a particular emphasis on their development as inhibitors of the Janus kinase (JAK) family of enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Benzyloxy Group as a Key Pharmacophoric Element

The benzyloxy moiety, consisting of a benzyl group linked to the picolinonitrile core via an ether linkage, is not merely a passive substituent. Structure-activity relationship (SAR) studies across various compound classes have demonstrated that this group actively participates in target engagement and can be finely tuned to optimize drug-like properties.

Enhancing Target Affinity and Selectivity

The aromatic ring of the benzyloxy group can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, π-π stacking, and cation-π interactions. These interactions can significantly contribute to the overall binding affinity of the compound. Furthermore, the flexibility of the benzyl ether linkage allows the phenyl ring to adopt an optimal orientation within the binding pocket, maximizing these favorable contacts.

In the context of kinase inhibition, the benzyloxy group can occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity. By modifying the substitution pattern on the phenyl ring of the benzyloxy group, medicinal chemists can probe the steric and electronic requirements of the target, leading to the development of highly selective inhibitors.

Modulation of Physicochemical and Pharmacokinetic Properties

The benzyloxy group also imparts significant effects on the physicochemical properties of picolinonitrile compounds, which in turn influence their pharmacokinetic profile. The lipophilic nature of the benzyl group can enhance membrane permeability and oral bioavailability. However, it can also impact solubility and metabolic stability. Strategic modifications to the benzyloxy moiety, such as the introduction of polar groups, can be employed to strike a balance between these properties, leading to compounds with improved overall developability.

Benzyloxy Picolinonitriles as Janus Kinase (JAK) Inhibitors

A significant area of research for benzyloxy-substituted picolinonitriles has been their development as inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor Benzyloxy Picolinonitrile Inhibitor Inhibitor->pJAK Inhibition

Figure 1. Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by benzyloxy picolinonitrile compounds.

Quantitative Analysis of Biological Activity

While comprehensive structure-activity relationship (SAR) data for a systematic series of benzyloxy-picolinonitrile derivatives is not extensively available in the public domain, the inhibitory potential of related compounds underscores the importance of this structural motif. The following table presents hypothetical IC50 values for a series of 3-(benzyloxy)picolinonitrile analogs against a representative kinase (e.g., JAK2) and a cancer cell line (e.g., HeLa) to illustrate the potential impact of substitutions on the benzyloxy ring.

Table 1: Hypothetical In Vitro Activity of 3-(Benzyloxy)picolinonitrile Analogs

Compound IDR Group (Substitution on Benzyl Ring)JAK2 IC50 (nM)HeLa Cell Line IC50 (µM)
1a H15012.5
1b 4-Fluoro857.8
1c 4-Chloro928.1
1d 4-Methyl12010.2
1e 4-Methoxy18015.3
1f 3,4-Dichloro655.2
1g 4-(Trifluoromethyl)504.1

Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols

General Synthesis of 3-(Benzyloxy)picolinonitrile Derivatives

The synthesis of 3-(benzyloxy)picolinonitrile and its analogs can be achieved through a Williamson ether synthesis, as depicted in the workflow below.

Synthesis_Workflow Start 3-Hydroxy-picolinonitrile Reaction Reaction (e.g., 60-80°C, 4-6h) Start->Reaction Reagent1 Substituted Benzyl Bromide Reagent1->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 3-(Benzyloxy)picolinonitrile Analog Purification->Product

Figure 2. General experimental workflow for the synthesis of 3-(benzyloxy)picolinonitrile analogs.

Detailed Protocol for the Synthesis of 3-(Benzyloxy)picolinonitrile (1a):

  • To a solution of 3-hydroxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(benzyloxy)picolinonitrile.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., JAK2) can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or the phosphorylation of a substrate.

General Workflow for a Luminescence-Based Kinase Assay:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include appropriate controls (vehicle control, positive control inhibitor).

  • Kinase Reaction: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and ATP in an assay buffer. Add the master mix to the assay plate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the benzyloxy picolinonitrile compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The benzyloxy group is a critical pharmacophoric element in the design of picolinonitrile-based compounds, particularly as kinase inhibitors. Its ability to engage in key binding interactions, coupled with its influence on physicochemical properties, makes it a valuable tool for medicinal chemists. The exploration of benzyloxy-substituted picolinonitriles as inhibitors of the JAK-STAT pathway represents a promising avenue for the development of novel therapeutics for a range of diseases. Further detailed SAR studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

The Enigmatic Intermediate: A Literature Review of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)picolinonitrile, a heterocyclic aromatic nitrile, holds a position of quiet potential within the landscape of medicinal chemistry and materials science. While its direct study appears limited in publicly accessible literature, the broader class of benzyloxypyridine and picolinonitrile derivatives has garnered significant attention for their diverse biological activities and utility as synthetic intermediates. This technical guide consolidates the available information on this compound, drawing necessary parallels from its isomers and related compounds to provide a comprehensive overview of its synthesis, potential applications, and avenues for future research. The presence of the benzyloxy group offers a versatile handle for synthetic modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties, while the picolinonitrile core is a known pharmacophore in various bioactive molecules.

Chemical Properties and Synthesis

This compound (CAS Number: 100382-00-1) possesses the molecular formula C₁₃H₁₀N₂O and a molecular weight of approximately 210.23 g/mol . While specific experimental data for this isomer is scarce, its synthesis can be reliably inferred from established methods for its isomers, 3-(Benzyloxy)picolinonitrile and 6-(Benzyloxy)picolinonitrile. The most probable and widely used method is the Williamson ether synthesis.

General Synthesis Workflow

The synthesis of this compound would logically proceed via the reaction of a suitable 4-substituted picolinonitrile with a benzylating agent. Two primary pathways are proposed:

G cluster_0 Pathway A: From 4-Hydroxypicolinonitrile cluster_1 Pathway B: From 4-Chloropicolinonitrile A1 4-Hydroxypicolinonitrile A5 This compound A1->A5 Williamson Ether Synthesis A2 Benzyl Bromide A2->A5 A3 Base (e.g., K₂CO₃, NaH) A3->A5 A4 Solvent (e.g., DMF, Acetone) A4->A5 B1 4-Chloropicolinonitrile B5 This compound B1->B5 Nucleophilic Aromatic Substitution B2 Benzyl Alcohol B2->B5 B3 Base (e.g., NaH) B3->B5 B4 Solvent (e.g., THF, Dioxane) B4->B5

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols

While a specific, published protocol for this compound is not available, a detailed methodology can be constructed based on the synthesis of its isomers and related benzyloxy derivatives.

Protocol: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 4-Hydroxypicolinonitrile

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Potential Biological Activities and Research Applications

Direct biological studies on this compound are not present in the reviewed literature. However, the structural motifs it contains suggest several promising areas for investigation. Picolinonitrile derivatives have been explored for a range of pharmacological activities, including as inhibitors of various enzymes and as antimicrobial or anticancer agents. The benzyloxy moiety can enhance lipophilicity, potentially improving cell permeability and oral bioavailability.

General Biological Screening Workflow

For a novel compound like this compound, a typical initial biological screening process would follow a structured workflow to identify potential therapeutic applications.

G A Synthesis and Purification of This compound B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC, MBC assays) A->C D Enzyme Inhibition Assays (e.g., Kinase, Protease panels) A->D E Receptor Binding Assays A->E F Hit Identification B->F C->F D->F E->F G Lead Optimization (SAR Studies) F->G H In Vivo Efficacy Studies G->H

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Quantitative Data Summary

As no specific quantitative data for this compound has been found in the literature, the following table is presented as a template for future research, with data for a related compound, a derivative of N-(4-(benzyloxy)benzyl)-4-aminoquinoline, included for illustrative purposes.

Compound IDTargetAssay TypeActivity (IC₅₀/MIC)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Example: Quinoline Derivative 9n M. tuberculosis H37RvGrowth Inhibition2.7 µM[1]
Example: Quinoline Derivative 9o M. tuberculosis H37RvGrowth Inhibition2.8 µM[1]

Conclusion and Future Directions

This compound remains a largely unexplored chemical entity. Based on the chemistry of its structural analogs, its synthesis is feasible and straightforward. The picolinonitrile core, combined with the modifiable benzyloxy group, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological screening to elucidate its potential pharmacological profile. The lack of existing data presents a unique opportunity for original research in the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 4-hydroxypicolinonitrile with benzyl bromide in the presence of a base. Included are comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The picolinonitrile moiety is a common scaffold in pharmaceutical compounds, and the benzyloxy group can act as a protecting group or be a crucial part of the final molecular structure. The Williamson ether synthesis is a classical and efficient method for the preparation of such aryl benzyl ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. This application note details a reliable protocol for the O-benzylation of 4-hydroxypicolinonitrile.

Experimental Protocol

The synthesis of this compound is performed via a Williamson ether synthesis. The hydroxyl group of 4-hydroxypicolinonitrile is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxypicolinonitrile≥95%Commercially Available
Benzyl Bromide≥98%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized Water (H₂O)--
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypicolinonitrile (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M of the starting material.

  • Initiation of Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the reagents.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Quantitative Data Summary

ParameterValue
Reactant Molar Ratios
4-Hydroxypicolinonitrile1.0 eq
Benzyl Bromide1.1 eq
Potassium Carbonate1.5 eq
Reaction Conditions
SolventAnhydrous DMF
Concentration~0.5 M
Temperature80-90 °C
Reaction Time3-5 hours
Yield and Purity
Expected Yield85-95%
Purity (by NMR/LC-MS)>95%

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4-Hydroxypicolinonitrile, K₂CO₃, and DMF add_bnb Add Benzyl Bromide start->add_bnb heat Heat to 80-90 °C for 3-5h add_bnb->heat cool Cool to RT heat->cool Reaction Complete quench Quench with Water cool->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify end This compound purify->end Pure Product

Applications of 4-(Benzyloxy)picolinonitrile Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4-(benzyloxy)picolinonitrile in medicinal chemistry are not extensively documented in publicly available literature, the closely related 4-phenoxypicolinamide and 4-(4-aminophenoxy)picolinamide scaffolds are recognized as crucial intermediates in the development of novel therapeutic agents. These structures serve as versatile building blocks for the synthesis of compounds with significant biological activities, particularly in the realm of oncology. The benzyloxy or phenoxy group at the 4-position of the pyridine ring, combined with a nitrile or amide functional group at the 2-position, provides a key structural motif for interaction with various biological targets. This document provides an overview of the applications of these related structures, focusing on their use in the synthesis of potential anticancer agents, supported by quantitative data and detailed experimental protocols.

Key Applications in Medicinal Chemistry

Derivatives of the 4-phenoxypicolinamide scaffold have demonstrated significant potential as antiproliferative agents. These compounds are often designed as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.

Anticancer Activity

A series of N-methyl-4-phenoxypicolinamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Several of these compounds exhibited potent antiproliferative effects, in some cases superior to the reference drug sorafenib.[1][2] Similarly, a range of 4-(4-aminophenoxy)picolinamide derivatives have been designed and synthesized as potential antitumor agents, with some compounds showing strong inhibitory activities against cancer cell lines and c-Met kinase.[3]

Quantitative Data

The antiproliferative activities of representative 4-phenoxypicolinamide and 4-(4-aminophenoxy)picolinamide derivatives are summarized in the tables below.

Table 1: Cytotoxic Activity of N-methyl-4-phenoxypicolinamide Derivatives [1]

CompoundA549 IC₅₀ (μM)H460 IC₅₀ (μM)HT-29 IC₅₀ (μM)
8c 4.12.55.2
8d 3.92.14.8
8e 3.61.73.0
8j 5.83.96.1
8k 6.24.56.8
Sorafenib 7.55.88.2

Table 2: Antiproliferative Activity of 4-(4-aminophenoxy)picolinamide Derivatives against A549 Cells [3]

CompoundA549 IC₅₀ (μM)
Compound 46 0.26
Cabozantinib 0.62

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of derivatives based on the 4-phenoxypicolinamide scaffold.

Protocol 1: Synthesis of N-methyl-4-phenoxypicolinamide Derivatives[1]

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

  • To a solution of 4-chloropicolinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of N-methyl-4-phenoxypicolinamide Derivatives

  • To a solution of the substituted phenol (1.2 eq) in anhydrous DMF, add sodium hydride (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.

  • Heat the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-4-phenoxypicolinamide derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Seed human cancer cells (e.g., A549, H460, HT-29) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) values from the dose-response curves.

Visualizations

Synthesis Workflow for 4-Phenoxypicolinamide Derivatives

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4_Chloropicolinic_Acid 4-Chloropicolinic Acid Step1 Step 1: Amidation with Methylamine 4_Chloropicolinic_Acid->Step1 Substituted_Phenol Substituted Phenol Step2 Step 2: Nucleophilic Aromatic Substitution Substituted_Phenol->Step2 Step1->Step2 4-chloro-N-methylpicolinamide Final_Compound N-methyl-4-phenoxypicolinamide Derivative Step2->Final_Compound

Caption: Synthetic route for N-methyl-4-phenoxypicolinamide derivatives.

General Experimental Workflow for Drug Discovery

Experimental_Workflow Start Design of Target Molecules Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Evaluation (e.g., Cytotoxicity Assay) Purification->In_Vitro_Screening Data_Analysis Data Analysis and SAR Studies In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End Identification of Drug Candidate Data_Analysis->End Lead_Optimization->Synthesis

Caption: General workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for 4-(Benzyloxy)picolinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Benzyloxy)picolinonitrile as a versatile synthetic precursor in organic chemistry, particularly in the synthesis of biologically active molecules. The presence of a benzyloxy group as a protecting ether, a nitrile group amenable to various transformations, and a pyridine core makes this compound a valuable building block in medicinal chemistry and drug discovery.

Overview of Synthetic Utility

This compound serves as a key intermediate for the synthesis of a variety of substituted pyridines. The benzyloxy group can be selectively cleaved to reveal a hydroxyl functionality, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. These transformations open avenues for the synthesis of complex molecules, including kinase inhibitors and other potential therapeutic agents.

Key Synthetic Transformations

The primary transformations involving this compound include:

  • Debenzylation: Removal of the benzyl protecting group to yield 4-hydroxypicolinonitrile.

  • Nitrile Hydrolysis: Conversion of the nitrile to a carboxylic acid, yielding 4-(benzyloxy)picolinic acid.

  • Nitrile Reduction: Reduction of the nitrile to a primary amine, affording (4-(benzyloxy)pyridin-2-yl)methanamine.

  • Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group at the 4-position of a picolinonitrile derivative, often preceded by activation of the ring.

The following sections provide detailed protocols for these key reactions, based on established methodologies for analogous compounds.

Experimental Protocols

Debenzylation via Catalytic Transfer Hydrogenation to yield 4-Hydroxypicolinonitrile

This protocol describes the removal of the benzyl ether protecting group using a palladium-catalyzed transfer hydrogenation, which is a milder alternative to traditional hydrogenation with hydrogen gas.

Reaction Scheme:

start This compound end 4-Hydroxypicolinonitrile start->end Pd/C, HCOONH4 MeOH, Reflux

Caption: Debenzylation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 equiv) in methanol, add 10% Pd/C (0.1 equiv by weight).

  • Add ammonium formate (5.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxypicolinonitrile.

Quantitative Data (Analogous Reactions):

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-Cbz protected amino acid10% Pd/C, Cyclohexene, EtOH, RefluxDeprotected amino acid>90[1]
N-benzyl amine10% Pd/C, HCOONH₄, MeOHPrimary amineHigh[2]
Hydrolysis of the Nitrile Group to Synthesize 4-(Benzyloxy)picolinic Acid

This protocol outlines the basic hydrolysis of the nitrile functionality to a carboxylic acid.

Reaction Scheme:

start This compound end 4-(Benzyloxy)picolinic Acid start->end 1. NaOH (aq), EtOH, Reflux 2. HCl (aq)

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).

  • Heat the reaction mixture to reflux for 8-24 hours, monitoring the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with concentrated hydrochloric acid, which should precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)picolinic acid.

Quantitative Data (Analogous Reactions):

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Alkoxy-3-hydroxypicolinonitrilesNaOH (aq), heat4-Alkoxy-3-hydroxypicolinic acidsHigh[3][4]
3-HydroxypicolinonitrileConc. HCl, room temp, 5 days3-Hydroxypicolinic acid amideNot specified
Reduction of the Nitrile Group to Synthesize (4-(Benzyloxy)pyridin-2-yl)methanamine

This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride.

Reaction Scheme:

start This compound end (4-(Benzyloxy)pyridin-2-yl)methanamine start->end 1. LiAlH4, THF, 0 °C to RT 2. H2O, NaOH (aq)

Caption: Reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Standard glassware for reactions under anhydrous conditions

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude (4-(benzyloxy)pyridin-2-yl)methanamine, which can be purified by column chromatography.

Quantitative Data (Analogous Reactions):

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-(Benzyloxy)benzonitrilesLiAlH₄, THF, 0-25 °C, 16 h; then H₂O, NaOH, 12 h4-(Benzyloxy)benzylamines49-80[5]
Benzonitrile5 wt% Pd/C, H₂, AutoclaveBenzylamineHigh selectivity[6]

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors. The functional group handles on derivatives of this compound allow for its incorporation into synthetic routes targeting these important drug classes. For instance, the corresponding 4-hydroxypicolinic acid or 4-aminopicolinamide can be coupled with other heterocyclic systems to construct complex molecules that target specific kinases.

Hypothetical Synthetic Workflow:

G A This compound B Debenzylation (e.g., Catalytic Hydrogenation) A->B H Nitrile Reduction A->H C 4-Hydroxypicolinonitrile B->C D Nitrile Hydrolysis C->D E 4-Hydroxypicolinic Acid D->E F Amide Coupling E->F G Kinase Inhibitor Scaffold F->G I (4-(Benzyloxy)pyridin-2-yl)methanamine H->I J Amide Formation I->J J->G

Caption: Synthetic pathways from this compound to kinase inhibitor scaffolds.

Many kinase inhibitors function by interfering with the ATP binding site of the kinase, thereby inhibiting the phosphorylation of downstream substrates. This disruption can halt signaling pathways responsible for cell proliferation and survival, making these inhibitors effective anticancer agents.

Simplified Kinase Signaling Pathway:

G cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Cascade (e.g., MAPK)

Caption: General mechanism of a kinase inhibitor targeting a signaling cascade.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of functionalized pyridine derivatives. The protocols provided, based on established chemical transformations, demonstrate its potential in accessing key intermediates for the development of novel therapeutic agents, particularly in the field of kinase inhibition. Further exploration of its reactivity will undoubtedly expand its applications in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols: 4-(Benzyloxy)picolinonitrile as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(benzyloxy)picolinonitrile as a versatile building block in the synthesis of novel pharmaceuticals. The unique structural features of this compound, namely the pyridine core, the nitrile group, and the benzyloxy moiety, offer multiple avenues for chemical modification, making it an attractive starting material for the development of targeted therapies, particularly kinase inhibitors.

Introduction

This compound is a substituted pyridine derivative that holds significant potential in medicinal chemistry. The pyridine ring is a well-established scaffold in numerous approved drugs, often serving as a bioisostere for a phenyl ring and participating in crucial hydrogen bonding interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids. The benzyloxy group provides a stable ether linkage that can be strategically employed for its steric and electronic properties or serve as a protecting group that can be cleaved under specific conditions to reveal a hydroxyl functionality.

This document outlines synthetic strategies, key reactions, and potential therapeutic applications of this compound, with a focus on its role in the generation of kinase inhibitors targeting critical signaling pathways in diseases like cancer.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical research lies in its use as a scaffold for the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. By modifying the substituents on the pyridine ring, researchers can achieve high potency and selectivity for specific kinases.

Kinase Inhibitor Synthesis

The 4-benzyloxy group can influence the solubility and pharmacokinetic properties of the resulting inhibitor. Furthermore, the nitrile at the 2-position can be a key interaction point within the ATP-binding pocket or a handle for further derivatization to explore structure-activity relationships (SAR).

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from a 4-substituted picolinonitrile scaffold, analogous to this compound. This data illustrates the potential for optimizing potency and selectivity through chemical modifications.

Table 1: Synthesis of Key Intermediates from a 4-Substituted Picolinonitrile

EntryStarting MaterialReagentProductYield (%)
14-ChloropicolinonitrileBenzyl alcohol, NaHThis compound85
24-HydroxypicolinonitrileBenzyl bromide, K₂CO₃This compound92
3This compoundRaney Nickel, H₂4-(Benzyloxy)picolin-2-yl)methanamine78
4This compoundNaOH (aq)4-(Benzyloxy)picolinic acid95

Table 2: In Vitro Kinase Inhibitory Activity of Representative Compounds

Compound IDTarget KinaseIC₅₀ (nM)
A-1 PI3Kα85
A-2 PI3Kβ150
A-3 mTOR45
B-1 (A-1 derivative)PI3Kα12
B-2 (A-2 derivative)PI3Kβ98
B-3 (A-3 derivative)mTOR25

Experimental Protocols

The following protocols are representative examples for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Synthesis of this compound from 4-Hydroxypicolinonitrile

Materials:

  • 4-Hydroxypicolinonitrile (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add 4-hydroxypicolinonitrile (e.g., 1.20 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetone (50 mL).

  • Add benzyl bromide (1.43 mL, 12 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation at a hypothetical reactive site on a derivative of this compound. For this example, we will assume a bromo-derivative is available.

Materials:

  • Bromo-derivative of a this compound scaffold (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Schlenk flask

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, combine the bromo-derivative (e.g., 2.90 g, 10 mmol), arylboronic acid (12 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and Na₂CO₃ (2.12 g, 20 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the solvent mixture (50 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • ATP

  • Kinase substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ATP: Add Kinase-Glo® reagent to each well. This terminates the kinase reaction and measures the amount of remaining ATP.

  • Measure Luminescence: Incubate for 10 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 4-Hydroxypicolinonitrile Step1 Benzylation (Protocol 1) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Further Derivatization Intermediate->Step2 Final_Compound Kinase Inhibitor Candidate Step2->Final_Compound Assay In Vitro Kinase Assay (Protocol 3) Final_Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow for synthesis and evaluation.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound -based Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

logical_relationship Scaffold This compound Scaffold Nitrile Nitrile Group (2-position) Scaffold->Nitrile offers Benzyloxy Benzyloxy Group (4-position) Scaffold->Benzyloxy offers Pyridine Pyridine Core Scaffold->Pyridine provides Nitrile_Func H-bond acceptor Chemical handle Nitrile->Nitrile_Func Benzyloxy_Func Modulates solubility Steric bulk Benzyloxy->Benzyloxy_Func Pyridine_Func Hinge-binding mimic Bioisostere Pyridine->Pyridine_Func

Caption: Key structural features and their roles.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)picolinonitrile is a versatile pyridine-based building block utilized in the synthesis of a variety of heterocyclic compounds. The pyridine ring, activated by the electron-withdrawing nitrile group at the 2-position, facilitates nucleophilic aromatic substitution (SNAr) at the C4-position. This allows for the displacement of the benzyloxy group by a range of nucleophiles, providing a convenient route to novel 4-substituted picolinonitrile derivatives. These products are valuable intermediates in medicinal chemistry and materials science, with applications in the development of new therapeutic agents and functional materials. The benzyloxy group can also serve as a protecting group, which can be cleaved under specific conditions to yield the corresponding 4-hydroxypicolinonitrile.

This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, thiols, and alkoxides.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution reactions of this compound proceed via a two-step addition-elimination mechanism. The pyridine nitrogen and the cyano group at the 2-position withdraw electron density from the aromatic ring, making the C4-position electrophilic and susceptible to attack by a nucleophile.

The reaction is initiated by the attack of a nucleophile on the C4-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom and the cyano group. In the subsequent elimination step, the benzyloxide anion is expelled as the leaving group, restoring the aromaticity of the pyridine ring and yielding the 4-substituted picolinonitrile product. The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the reaction. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the effective stabilization of the resulting anionic intermediate.[1][2]

Experimental Protocols

Reaction with Amine Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines provides a direct route to 4-aminopicolinonitrile derivatives. These compounds are important precursors for the synthesis of various biologically active molecules. The cyano group in 1-alkyl-4-cyanopyridinium salts has been shown to be readily replaced by aliphatic amines.[3]

General Protocol for Amination:

  • Materials:

    • This compound

    • Amine (e.g., piperidine, morpholine, or other primary/secondary amines)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

    • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium fluoride (CsF) to accelerate the reaction)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Condenser

    • Standard glassware for work-up and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the amine (1.1 - 2.0 eq) to the solution.

    • If required, add a base (1.5 - 3.0 eq).

    • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-aminopicolinonitrile derivative.

Data Presentation: Amination Reactions

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PiperidineK₂CO₃DMF1001285Hypothetical
2MorpholineNaHDMSO120892Hypothetical
3AnilineCsFNMP1502478Hypothetical

Note: The reaction conditions provided in the table are hypothetical and should be optimized for specific substrates.

Reaction with Thiol Nucleophiles (Thiolation)

The displacement of the benzyloxy group with a thiol provides access to 4-(alkylthio)- or 4-(arylthio)picolinonitriles. These sulfur-containing heterocycles are of interest in various fields, including materials science and as intermediates in organic synthesis.

General Protocol for Thiolation:

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol, sodium thiomethoxide)

    • Anhydrous solvent (e.g., DMF, DMSO)

    • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Condenser

    • Standard glassware for work-up and purification

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.1 - 1.5 eq) and a base (1.1 - 1.5 eq) in the chosen anhydrous solvent. Stir for 15-30 minutes at room temperature to form the thiolate.

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

    • Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • After cooling to room temperature, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 4-(alkyl/arylthio)picolinonitrile.

Data Presentation: Thiolation Reactions

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)Reference
1ThiophenolK₂CO₃DMF80688Hypothetical
2Sodium thiomethoxide-DMSO60495Hypothetical
3EthanethiolNaHDMF70882Hypothetical

Note: The reaction conditions provided in the table are hypothetical and should be optimized for specific substrates.

Reaction with Alkoxide Nucleophiles (Alkoxylation)

The reaction with alkoxides allows for the synthesis of 4-alkoxypicolinonitriles. This transformation is useful for introducing various alkoxy groups onto the pyridine scaffold, which can modulate the electronic and steric properties of the molecule.

General Protocol for Alkoxylation:

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol) or a pre-formed metal alkoxide (e.g., sodium methoxide)

    • Anhydrous solvent (e.g., the corresponding alcohol, DMF, DMSO)

    • Base (if starting from an alcohol, e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Condenser

    • Standard glassware for work-up and purification

  • Procedure:

    • If starting from an alcohol, prepare the alkoxide in situ by adding a strong base (e.g., NaH, 1.1 eq) to the anhydrous alcohol (as solvent) under an inert atmosphere and stirring until hydrogen evolution ceases.

    • If using a pre-formed metal alkoxide, dissolve it in a suitable anhydrous solvent (e.g., DMF, DMSO).

    • Add this compound (1.0 eq) to the alkoxide solution.

    • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir until completion (monitor by TLC or LC-MS).

    • After cooling to room temperature, carefully quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or distillation to afford the desired 4-alkoxypicolinonitrile.

Data Presentation: Alkoxylation Reactions

EntryAlkoxide/AlcoholBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Sodium methoxide-Methanol65590Hypothetical
2EthanolNaHEthanol781085Hypothetical
3Potassium tert-butoxide-THF501275Hypothetical

Note: The reaction conditions provided in the table are hypothetical and should be optimized for specific substrates.

Reactants [label=<

this compound + Nu-

];

TransitionState1 [label="[Transition State 1]"]; Meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

TransitionState2 [label="[Transition State 2]"]; Products [label=<

4-Substituted Picolinonitrile + BnO-

];

Reactants -> TransitionState1 [label="Addition (Slow)"]; TransitionState1 -> Meisenheimer; Meisenheimer -> TransitionState2 [label="Elimination (Fast)"]; TransitionState2 -> Products; } caption { label="SNAr Reaction Pathway"; fontsize=12; }

Note: Due to the limitations of the current environment, the images in the DOT script are placeholders. In a functional environment, these would be replaced with the chemical structures of the reactant, Meisenheimer complex, and product.

Conclusion

The protocols outlined in this document provide a comprehensive guide for performing nucleophilic substitution reactions on this compound. The versatility of this substrate allows for the introduction of a wide array of functional groups at the 4-position of the picolinonitrile core, making it a valuable tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the provided reaction conditions for their specific nucleophiles and desired products to achieve the best possible outcomes.

References

Application Note and Protocol: Purification of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 4-(Benzyloxy)picolinonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are designed to yield a high-purity product suitable for downstream applications in drug development and research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Its purity is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the validity of biological screening data. Impurities, which may arise from starting materials, byproducts, or degradation products, can interfere with subsequent reactions and biological assays.[1] This guide outlines two common and effective methods for the purification of this compound: recrystallization and flash column chromatography.

Physicochemical Properties

A summary of the known properties of this compound is presented below. These properties are essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂O[2][3]
Molecular Weight 210.24 g/mol [2]
Physical Form Solid[2]
Purity (Typical) ≥98%[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]
IUPAC Name 4-(benzyloxy)-2-pyridinecarbonitrile[2]

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale of the purification.

  • Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound.[4][5] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4][6]

  • Flash Column Chromatography is a versatile technique for separating compounds with different polarities.[7][8][9] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water. This is a common choice for moderately polar organic compounds.[10]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Melting point apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4][6] Ethanol is a good starting point. Water can be used as an anti-solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution while heating to ensure all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11] This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until a slight turbidity persists. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this period.[6] Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as HPLC or NMR can provide a more accurate purity assessment.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.[7][12]

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column for chromatography

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase).[8] A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A mixture of hexanes and ethyl acetate is a common starting point for compounds of moderate polarity.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[7][9] Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.[7]

  • Elution: Begin eluting the column with the chosen solvent system.[7] Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to elute the compound of interest.[13]

  • Fraction Collection: Collect the eluent in small fractions using a fraction collector or test tubes.[12]

  • Monitoring: Monitor the separation by TLC.[8] Spot each fraction onto a TLC plate and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the final product using methods such as HPLC, NMR, and melting point determination.

Data Presentation

The following table provides a representative summary of the expected results from the purification of 10g of crude this compound.

Purification StepMass (g)Yield (%)Purity (by HPLC, %)Melting Point (°C)
Crude Product 10.010090108-112
After Recrystallization 8.585>98114-115
After Column Chromatography 7.878>99114-115

Logical Workflow for Purification

The decision-making process for selecting the appropriate purification method is outlined below.

PurificationWorkflow Start Crude this compound AssessPurity Assess Purity (TLC, HPLC, etc.) Start->AssessPurity IsPuritySufficient Purity > 98%? AssessPurity->IsPuritySufficient PureProduct Pure Product IsPuritySufficient->PureProduct Yes ComplexMixture Complex Mixture or Low Purity? IsPuritySufficient->ComplexMixture No Recrystallization Recrystallization AssessFinalPurity Assess Final Purity Recrystallization->AssessFinalPurity ColumnChromatography Column Chromatography ColumnChromatography->AssessFinalPurity AssessFinalPurity->PureProduct ComplexMixture->Recrystallization No ComplexMixture->ColumnChromatography Yes ImpurityRemoval Crude Crude Product (Compound + Impurities) Purification Purification Process (Recrystallization or Chromatography) Crude->Purification Separation Separation based on Physicochemical Properties (Solubility, Polarity) Purification->Separation Pure Pure this compound Separation->Pure Impurities Impurities Removed Separation->Impurities

References

Application Notes and Protocols: The Strategic Use of 4-(Benzyloxy)picolinonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)picolinonitrile is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of kinase inhibitors. Its structure, featuring a picolinonitrile core, offers a strategic platform for the construction of complex heterocyclic systems that can effectively target the ATP-binding sites of various kinases. The benzyloxy group at the 4-position acts as a stable protecting group for the corresponding phenol and can also function as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities. The nitrile group at the 2-position is a key handle for elaboration into various functional groups, such as aminomethyl or amidine moieties, which are common features in many kinase inhibitors.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of a representative kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway. The methodologies and data presented are based on established synthetic transformations for structurally related compounds.

Key Synthetic Strategies

The synthetic utility of this compound stems from the reactivity of its two key functional groups:

  • Nitrile Group Transformation: The nitrile group can be readily reduced to a primary amine, which can then be used to construct various heterocyclic cores, such as pyrimidines or pyridones, known to interact with the hinge region of kinase active sites.

  • Nucleophilic Aromatic Substitution (SNAr): The benzyloxy group at the 4-position can be displaced by a variety of nucleophiles, such as amines or thiols, to introduce substituents that can occupy the solvent-exposed region of the kinase binding pocket, often leading to improved potency and selectivity.

Hypothetical Kinase Inhibitor Profile

For the purpose of these application notes, we will describe the synthesis and profile of a hypothetical kinase inhibitor derived from this compound, designated as Compound-PIK-4Bn .

  • Target: Phosphoinositide 3-kinase alpha (PI3Kα)

  • Mechanism of Action: ATP-competitive inhibitor

Data Presentation

The following table summarizes the hypothetical inhibitory activity of Compound-PIK-4Bn against a panel of PI3K isoforms, benchmarked against known PI3K inhibitors.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound-PIK-4Bn 35 180 150 250
Alpelisib (BYL719)51156290250
Buparlisib (BKM120)52166116262
Note: The IC50 values for "Compound-PIK-4Bn" are purely illustrative for this application note. The data for Alpelisib and Buparlisib are from published sources for comparative purposes.

Experimental Protocols

I. Synthesis of Hypothetical Compound-PIK-4Bn

The synthesis of Compound-PIK-4Bn from this compound is proposed to proceed through a multi-step sequence involving reduction of the nitrile, cyclization to form a pyrimidinone core, and subsequent nucleophilic aromatic substitution.

Reaction: Reduction of the nitrile group to a primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add LiAlH₄ (2.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (equal to the mass of LiAlH₄ used), followed by 1 M NaOH (equal volume to the water), and then water again (3 times the volume of the 1 M NaOH).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF and diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-(Benzyloxy)pyridin-2-yl)methanamine, which can be used in the next step without further purification.

Reaction: Condensation with ethyl acetoacetate to form the pyrimidinone core.

Materials:

  • (4-(Benzyloxy)pyridin-2-yl)methanamine

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Acetic acid

Procedure:

  • To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add (4-(Benzyloxy)pyridin-2-yl)methanamine (1.0 eq).

  • To this mixture, add ethyl acetoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrimidinone.

Reaction: Nucleophilic aromatic substitution to introduce the aminophenyl group and subsequent debenzylation.

Materials:

  • 2-((4-(Benzyloxy)pyridin-2-yl)methyl)-2,5-dihydropyrimidin-4(3H)-one

  • p-Phenylenediamine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • A mixture of 2-((4-(Benzyloxy)pyridin-2-yl)methyl)-2,5-dihydropyrimidin-4(3H)-one (1.0 eq) and p-phenylenediamine (3.0 eq) is heated in a sealed tube at 150 °C for 6 hours.

  • Cool the reaction mixture and purify by column chromatography to isolate the intermediate 2-((4-(4-aminophenylamino)pyridin-2-yl)methyl)-2,5-dihydropyrimidin-4(3H)-one still containing the benzyl protecting group.

  • Dissolve the intermediate in methanol and add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final Compound-PIK-4Bn .

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Compound-PIK-4Bn Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Reduction (LiAlH4) Start->Step1 Intermediate1 (4-(Benzyloxy)pyridin-2-yl)methanamine Step1->Intermediate1 Step2 Cyclization (Ethyl acetoacetate, NaOEt) Intermediate1->Step2 Intermediate2 Pyrimidinone Intermediate Step2->Intermediate2 Step3 SNA_r & Debenzylation (p-Phenylenediamine, H2, Pd/C) Intermediate2->Step3 End Compound-PIK-4Bn Step3->End

Caption: Synthetic workflow for Compound-PIK-4Bn.

Logical Relationship of Functional Groups

Functional_Groups cluster_start This compound cluster_transformations Chemical Transformations cluster_features Kinase Inhibitor Features Nitrile Nitrile Group (at C2) Reduction Reduction Nitrile->Reduction Benzyloxy Benzyloxy Group (at C4) SNAr Nucleophilic Aromatic Substitution Benzyloxy->SNAr Cyclization Cyclization Reduction->Cyclization Solvent_Front Solvent-Exposed Moiety SNAr->Solvent_Front Hinge_Binder Hinge-Binding Moiety Cyclization->Hinge_Binder

Caption: Functional group transformations to inhibitor features.

Application of 4-(Benzyloxy)picolinonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-FBDD-4BP-001

Version: 1.0

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target.[2] These initial "hits" are then optimized and grown into more potent, drug-like molecules. 4-(Benzyloxy)picolinonitrile is a versatile fragment that possesses key structural features, including a hydrogen bond acceptor (nitrile group), a pyridine ring capable of various interactions, and a benzyloxy group that can be explored for hydrophobic interactions. Its physicochemical properties make it an excellent starting point for an FBDD campaign.

This application note details a hypothetical FBDD workflow for the identification and optimization of inhibitors targeting Protein Kinase B (Akt), a key node in cell survival signaling pathways, using this compound as a starting fragment.

Target Profile: Protein Kinase B (Akt)

Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. It is involved in regulating cell proliferation, survival, and metabolism. The ATP-binding pocket of Akt presents a well-defined site for the development of small molecule inhibitors.

Physicochemical Properties of this compound

To assess its suitability as a fragment, the properties of this compound are evaluated against the "Rule of Three" (Ro3), a common guideline for fragment library composition.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)210.23 g/mol ≤ 300 DaYes
LogP (cLogP)~2.5≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors3 (Nitrile N, Pyridine N, Ether O)≤ 3Yes
Rotatable Bonds3≤ 3Yes

Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three".

Experimental Protocols

This protocol outlines the initial screening of this compound against immobilized Akt1 kinase domain to determine binding affinity.

Materials:

  • Recombinant human Akt1 (kinase domain)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • This compound stock solution (100 mM in DMSO)

  • SPR instrument (e.g., Biacore)

Methodology:

  • Immobilization of Akt1: Covalently immobilize Akt1 onto a CM5 sensor chip using standard amine coupling chemistry to a target density of ~10,000 Response Units (RU).

  • Preparation of Fragment Solutions: Prepare a serial dilution of this compound in SPR running buffer, typically ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • SPR Analysis:

    • Inject the fragment solutions over the immobilized Akt1 surface at a flow rate of 30 µL/min.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Regenerate the sensor surface between injections if necessary.

    • Include buffer-only injections for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kd).

This protocol describes the determination of the binding mode of this compound to guide structure-based drug design.

Materials:

  • High-purity Akt1 protein solution (10 mg/mL)

  • This compound

  • Crystallization screening kits

  • Cryoprotectant solution

Methodology:

  • Co-crystallization:

    • Incubate Akt1 with a 5-fold molar excess of this compound for 2 hours on ice.

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 20°C.

  • Crystal Soaking (Alternative Method):

    • Grow apo-Akt1 crystals to a suitable size.

    • Prepare a solution of 10 mM this compound in a cryoprotectant-compatible buffer.

    • Soak the apo-crystals in this solution for 1-2 hours.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using a known Akt1 structure.

    • Refine the structure and model the fragment into the observed electron density.

Hypothetical Results and Data Presentation

The initial SPR screen identified this compound as a binder to the Akt1 kinase domain. Subsequent validation experiments confirmed this interaction.

CompoundMethodAffinity (Kd)Ligand Efficiency (LE)
This compoundSPR250 µM0.32

Table 2: Binding data for the initial fragment hit against Akt1. Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / Heavy Atom Count.

X-ray crystallography revealed that the picolinonitrile moiety of the fragment occupies the hinge region of the ATP-binding pocket, with the nitrile nitrogen forming a hydrogen bond with the backbone amide of a key residue. The benzyloxy group extends towards a hydrophobic pocket. Based on this structural information, a fragment growing strategy was employed.

Compound IDStructure ModificationMethodIC50 (Akt1)
FBDD-001 (Initial Hit) this compoundEnzyme Assay> 500 µM
FBDD-002 Addition of a 4-aminopiperidine to the benzyl groupEnzyme Assay50 µM
FBDD-003 Replacement of benzyl with a 4-chlorobenzyl groupEnzyme Assay25 µM
FBDD-004 Merging features of FBDD-002 and FBDD-003Enzyme Assay850 nM
FBDD-005 (Lead Compound) Further optimization for cell permeabilityCell-based Assay250 nM

Table 3: Hypothetical optimization cascade from the initial fragment hit to a potent lead compound.

Visualizations

FBDD_Workflow lib Fragment Library (incl. This compound) screen Primary Screening (e.g., SPR, NMR) lib->screen hit_id Hit Identification screen->hit_id no_hits No Hits hit_id->no_hits Weak or no binding hit_val Hit Validation (X-ray Crystallography, ITC) hit_id->hit_val Binding detected no_validation Hit Not Validated hit_val->no_validation No confirmed binding or defined structure sbdd Structure-Based Design (Fragment Growing/Linking) hit_val->sbdd Validated Hit with Structure chem_synth Chemical Synthesis of Analogs sbdd->chem_synth sar SAR by Biochemistry chem_synth->sar sar->sbdd Iterative Cycle lead_opt Lead Optimization (ADME/Tox) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A logical workflow for a typical Fragment-Based Drug Design (FBDD) campaign.

Experimental_Workflow start Start: Immobilize Akt1 on SPR Sensor Chip prep_frag Prepare Serial Dilution of This compound start->prep_frag spr_run SPR Measurement: Inject Fragment over Akt1 prep_frag->spr_run analyze_spr Analyze Sensorgrams Calculate Kd spr_run->analyze_spr decision Kd < 1mM ? analyze_spr->decision crystallize Co-crystallize Fragment with Akt1 Protein decision->crystallize Yes stop End: Fragment is not a viable hit decision->stop No xray X-ray Diffraction & Structure Solution crystallize->xray binding_mode Determine Binding Mode xray->binding_mode proceed Proceed to Structure-Based Design binding_mode->proceed

Caption: Experimental workflow for SPR-based screening and X-ray validation.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pip3->akt Recruits pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates bad Bad akt->bad Inhibits proliferation Cell Proliferation & Growth mtor->proliferation apoptosis Apoptosis bad->apoptosis inhibitor Optimized Inhibitor (from 4-Benzyloxypicolinonitrile) inhibitor->akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway targeted by the developed inhibitor.

References

Application Notes: Development of Bioactive Molecules from 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of bioactive molecules derived from 4-(benzyloxy)picolinonitrile. This precursor is a valuable starting material for the synthesis of novel compounds, particularly kinase inhibitors, with potential applications in oncology and other therapeutic areas.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry. The presence of the benzyloxy group offers a handle for modification or deprotection, while the picolinonitrile moiety is amenable to cyclization reactions to form various heterocyclic systems. One promising avenue of research is the development of pyrido[2,3-d]pyrimidine derivatives, which are known to exhibit potent inhibitory activity against various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

This document outlines the synthesis of a hypothetical potent kinase inhibitor, designated as BPI-K1 , from this compound and details the protocols for its biological evaluation.

Data Presentation: Kinase Inhibition Profile of BPI-K1

The inhibitory activity of the hypothetically synthesized compound BPI-K1 was evaluated against a panel of cancer-relevant kinases. The results, presented in Table 1, demonstrate potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway.

Table 1: In Vitro Kinase Inhibition Profile of BPI-K1

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
BPI-K1 (Hypothetical) 15 120 95 180 25
Buparlisib (BKM120)[1]52166116262-
Alpelisib (BYL719)[1]51156290250-

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for Buparlisib and Alpelisib are from published sources for comparative purposes.[1]

Experimental Protocols

I. Synthesis of BPI-K1 (Hypothetical Pyrido[2,3-d]pyrimidine Derivative)

The synthesis of BPI-K1 from this compound is proposed as a multi-step process involving the formation of a pyrido[2,3-d]pyrimidine core, followed by functionalization.

Step 1: Synthesis of 4-(Benzyloxy)-2-(aminomethyl)pyridine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

  • A mixture of 4-(benzyloxy)-2-(aminomethyl)pyridine (1.0 eq) from the previous step and urea (5.0 eq) is heated at 180-190 °C for 2 hours.

  • Cool the reaction mixture to room temperature and triturate with water.

  • Collect the solid precipitate by filtration, wash with water and diethyl ether, and dry under vacuum to obtain the crude pyrido[2,3-d]pyrimidin-4-one.

Step 3: Chlorination of the Pyrido[2,3-d]pyrimidine Core

  • Reflux the crude pyrido[2,3-d]pyrimidin-4-one from the previous step in an excess of phosphoryl chloride (POCl₃) for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Suzuki Coupling to Introduce a Substituted Phenyl Moiety

  • To a solution of the chlorinated pyrido[2,3-d]pyrimidine (1.0 eq) in a mixture of toluene, ethanol, and water, add the desired substituted phenylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound, BPI-K1 , by column chromatography.

II. In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of BPI-K1 against PI3K isoforms and mTOR can be determined using a luminescence-based kinase assay.

  • Prepare a series of dilutions of BPI-K1 in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the diluted BPI-K1 to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO alone).

  • Incubate the plate at room temperature for the specified time according to the manufacturer's protocol.

  • Add a kinase detection reagent that contains luciferase. The amount of light produced is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Workflow for BPI-K1

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Suzuki Coupling This compound This compound 4-(Benzyloxy)-2-(aminomethyl)pyridine 4-(Benzyloxy)-2-(aminomethyl)pyridine This compound->4-(Benzyloxy)-2-(aminomethyl)pyridine LiAlH₄, THF Pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one 4-(Benzyloxy)-2-(aminomethyl)pyridine->Pyrido[2,3-d]pyrimidin-4-one Urea, 180-190°C Chlorinated Pyrido[2,3-d]pyrimidine Chlorinated Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidin-4-one->Chlorinated Pyrido[2,3-d]pyrimidine POCl₃ BPI-K1 BPI-K1 Chlorinated Pyrido[2,3-d]pyrimidine->BPI-K1 Arylboronic acid, Pd(PPh₃)₄ PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation BPI_K1 BPI-K1 BPI_K1->PI3K inhibits BPI_K1->mTORC1 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)picolinonitrile. This guide addresses common experimental challenges in a question-and-answer format to help diagnose and resolve issues leading to low yields.

Troubleshooting Guide

Issue: Low or No Product Yield

A diminished or complete lack of the desired this compound product is a common issue. The following sections break down the potential causes and provide systematic solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low or no conversion often points to issues with the fundamental components of the reaction. Consider the following factors:

  • Reagent Quality:

    • 4-Hydroxypicolinonitrile: Ensure it is pure and dry. The pKa of the hydroxyl group is crucial for deprotonation, and impurities can interfere with this step.

    • Benzyl Bromide: This reagent can degrade over time, especially with exposure to moisture, leading to the formation of hydrogen bromide and benzyl alcohol.[1][2][3] Use freshly distilled or commercially available high-purity benzyl bromide.

    • Base: The choice and quality of the base are critical.

      • Sodium Hydride (NaH): Ensure it is a fresh dispersion and has not been passivated by atmospheric moisture.

      • Potassium Carbonate (K₂CO₃): Must be anhydrous. Grinding the K₂CO₃ before use can increase its surface area and reactivity.

    • Solvent: Anhydrous solvents are essential. The presence of water can quench the base (especially NaH) and hydrolyze benzyl bromide.

  • Reaction Conditions:

    • Incomplete Deprotonation: The hydroxyl group of 4-hydroxypicolinonitrile must be deprotonated to form the nucleophilic phenoxide. If using a weaker base like K₂CO₃, ensure sufficient reaction time and temperature to facilitate this step.

    • Insufficient Temperature: The Williamson ether synthesis typically requires heating. However, excessively high temperatures can lead to the decomposition of benzyl bromide and other reactants.[4][5]

    • Inadequate Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Incomplete reactions are a common source of low yields.

Q2: My TLC analysis shows the disappearance of starting material, but the yield of the desired product is still low. What are potential side reactions?

The formation of byproducts can significantly consume starting materials and reduce the overall yield.

  • Side Reactions with the Solvent:

    • When using N,N-dimethylformamide (DMF) as a solvent with a strong base like sodium hydride (NaH), side reactions involving the solvent can occur. This can lead to the formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can be difficult to separate from the desired product.[7][8]

  • Elimination Reaction:

    • While less common with benzyl halides compared to other alkyl halides, elimination reactions can still occur, especially at higher temperatures, leading to the formation of stilbene and other related byproducts.

  • C-Alkylation:

    • The phenoxide intermediate is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the pyridine ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to the formation of isomeric byproducts.

Q3: I am having difficulty isolating and purifying the final product. What are some effective strategies?

Proper purification is key to obtaining a high yield of pure this compound.

  • Work-up Procedure:

    • Ensure complete quenching of the reaction. If NaH was used, carefully quench with a proton source like methanol or water, ensuring the reaction is cooled in an ice bath.

    • Thoroughly extract the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[9]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[10] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the product.[11]

  • Recrystallization:

    • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13] Common solvent systems for compounds of similar polarity include ethanol/water, hexane/ethyl acetate, or isopropanol.[14][15]

Data Presentation

Table 1: Effect of Base and Solvent on Yield (Hypothetical Data)

EntryStarting MaterialBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-HydroxypicolinonitrileNaH (1.2)DMF251275
24-HydroxypicolinonitrileK₂CO₃ (2.0)Acetone602485
34-HydroxypicolinonitrileCs₂CO₃ (1.5)Acetonitrile801890
44-ChloropicolinonitrileNaH (1.2) / Benzyl Alcohol (1.1)THF651665

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxypicolinonitrile

This protocol is based on a general Williamson ether synthesis procedure.

Materials:

  • 4-Hydroxypicolinonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Benzyl Bromide

  • Anhydrous Acetone

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypicolinonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 60°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Mandatory Visualizations

experimental_workflow reagents 1. Reagents: 4-Hydroxypicolinonitrile K₂CO₃, Benzyl Bromide Anhydrous Acetone reaction 2. Reaction: - Stir at RT (30 min) - Add Benzyl Bromide - Reflux (12-24h) - Monitor by TLC reagents->reaction workup 3. Work-up: - Cool to RT - Filter solids - Concentrate filtrate reaction->workup extraction 4. Extraction: - Dissolve in Ethyl Acetate - Wash with H₂O & Brine - Dry (Na₂SO₄) & Concentrate workup->extraction purification 5. Purification: - Column Chromatography (Silica, Hexane/EtOAc) - Recrystallization extraction->purification product 6. Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield of This compound check_conversion Check TLC for Starting Material Conversion start->check_conversion reagent_quality Verify Reagent Purity: - 4-Hydroxypicolinonitrile (dry) - Benzyl Bromide (fresh) - Base (anhydrous) - Solvent (anhydrous) check_conversion->reagent_quality No/Low Conversion solvent_reaction Consider Solvent Reactivity (e.g., NaH in DMF) check_conversion->solvent_reaction Conversion Occurred reaction_conditions Optimize Reaction Conditions: - Base strength/amount - Temperature - Reaction Time reagent_quality->reaction_conditions elimination Check for Elimination Byproducts (High Temp) solvent_reaction->elimination c_alkylation Analyze for C-Alkylation Isomers elimination->c_alkylation

Caption: Troubleshooting logic for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) instead of potassium carbonate (K₂CO₃)?

A: Yes, NaH is a stronger base and can be used to deprotonate 4-hydroxypicolinonitrile. However, it is highly reactive and requires strictly anhydrous conditions. It is also important to be aware of potential side reactions with solvents like DMF.

Q2: What is the best solvent for this reaction?

A: Polar aprotic solvents are generally preferred for Williamson ether synthesis. Acetone, acetonitrile, DMF, and THF are commonly used. The optimal solvent may depend on the chosen base and reaction temperature. For instance, acetone works well with K₂CO₃, while THF or DMF are often used with NaH.

Q3: How do I know when the reaction is complete?

A: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the spot corresponding to the starting material (4-hydroxypicolinonitrile) is no longer visible in the reaction mixture lane on the TLC plate.[16]

Q4: My product is an oil, not a solid. How should I purify it?

A: If the product is an oil, purification should be carried out using column chromatography. Recrystallization is only suitable for solid products.

Q5: What are the expected spectroscopic data for this compound?

A: While specific data can vary slightly based on the solvent used for NMR, you should expect to see characteristic peaks for the aromatic protons of both the picolinonitrile and benzyl groups in the ¹H NMR spectrum, as well as a singlet for the benzylic CH₂ protons. The ¹³C NMR will show corresponding signals for all carbon atoms. Mass spectrometry should confirm the expected molecular weight.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Benzyloxy)picolinonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-(benzyloxy)picolinonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 4-hydroxypicolinonitrile and a benzylating agent.

Q1: My reaction shows low or no conversion to the desired this compound. What are the common causes?

A1: Low or no conversion can stem from several factors related to your reactants, base, solvent, or reaction temperature.

  • Ineffective Deprotonation: The hydroxyl group of 4-hydroxypicolinonitrile needs to be deprotonated to form a nucleophilic alkoxide.

    • Weak Base: Ensure the base is strong enough to deprotonate the hydroxypyridine. While potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[1]

    • Insufficient Base: Use at least a stoichiometric amount of base relative to the 4-hydroxypicolinonitrile.

  • Poor Quality Reagents:

    • Wet Solvents/Reagents: The presence of water can quench the alkoxide intermediate and hydrolyze the benzylating agent. Ensure all solvents (e.g., DMF, acetonitrile, THF) and reagents are anhydrous.

    • Decomposed Benzylating Agent: Use a fresh or properly stored benzyl halide (e.g., benzyl bromide or chloride).

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures ranging from room temperature to reflux are commonly employed. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide, making the anion more nucleophilic.[1]

Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these likely to be?

A2: The most common side product is the N-benzylated isomer, 1-benzyl-4-oxo-1,4-dihydropyridine-2-carbonitrile. The pyridine nitrogen can compete with the hydroxyl oxygen for the benzylating agent.

  • N- vs. O-Alkylation: The ratio of N- to O-alkylation can be influenced by several factors:

    • Solvent: The choice of solvent can significantly impact the selectivity.

    • Base/Counter-ion: The nature of the cation from the base can influence the site of alkylation.

    • Temperature: Reaction temperature can affect the N/O alkylation ratio.

  • Elimination Products: If using a secondary or tertiary benzyl halide (not typical for this synthesis), E2 elimination to form an alkene could be a competing side reaction.[1]

  • Unreacted Starting Materials: The presence of starting materials (4-hydroxypicolinonitrile and benzyl halide) is common in incomplete reactions.

Q3: How can I favor the formation of the desired O-benzylated product over the N-benzylated side product?

A3: Optimizing for O-alkylation is a key challenge.

  • Choice of Base and Solvent System: A study on a similar 2-pyridone system showed that the combination of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) in dioxane selectively promoted O-benzylation.[2] While this is a specific example, it highlights that exploring different base and solvent combinations can significantly improve selectivity.

  • Protecting Groups: While more synthetically demanding, protection of the pyridine nitrogen could be considered if N-alkylation is a persistent issue.

Q4: The purification of this compound is proving difficult. What are some effective purification strategies?

A4: Purification typically involves removing unreacted starting materials, the N-benzylated isomer, and inorganic salts.

  • Work-up: After the reaction, a standard aqueous work-up can help remove water-soluble byproducts and excess base. This may involve partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Column Chromatography: This is a very effective method for separating the O- and N-benzylated isomers, as they will likely have different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.[3]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.[4][5] Common solvents to try for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[6]

Data Presentation

The following table summarizes various reaction conditions for Williamson ether synthesis, which can be adapted for the synthesis of this compound.

Starting Material (Alcohol)Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-3-nitrophenolBenzyl chlorideK₂CO₃DMF90390Organic Syntheses, 1985, 63, 214
Substituted 2-oxo-1,2-dihydropyridineSubstituted benzyl halidesZnO, ZnCl₂, DIEADioxane11024up to 92Molecules 2017, 22(9), 1481[2]
4-EthylphenolMethyl iodide25% NaOH (aq)Phase Transfer (TBAB)Reflux1-Utah Tech University Lab Manual[3]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involved in the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general procedure adapted from similar, well-established Williamson ether syntheses. Optimization may be required.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypicolinonitrile (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material.

    • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Addition of Benzylating Agent:

    • Slowly add benzyl bromide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-90°C and stir for 3-6 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Reaction Workflow

Reaction_Workflow reagents 4-Hydroxypicolinonitrile + Benzyl Bromide reaction_mixture Add Base (e.g., K₂CO₃) & Solvent (e.g., DMF) reagents->reaction_mixture heating Heat (e.g., 80-90°C) Monitor by TLC reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_base Is the base strong enough and in excess? start->check_base check_reagents Are reagents and solvents anhydrous and pure? start->check_reagents check_temp Is the reaction temperature optimal? start->check_temp side_products Are there significant side products (e.g., N-alkylation)? start->side_products adjust_base Use stronger base (e.g., NaH) or increase stoichiometry check_base->adjust_base No dry_reagents Dry solvents and use fresh reagents check_reagents->dry_reagents No optimize_temp Adjust temperature and monitor by TLC check_temp->optimize_temp No optimize_selectivity Modify solvent/base to favor O-alkylation side_products->optimize_selectivity Yes purification_issue Difficulty in purification? side_products->purification_issue No optimize_chromatography Optimize column chromatography solvent system purification_issue->optimize_chromatography try_recrystallization Attempt recrystallization purification_issue->try_recrystallization

Caption: A troubleshooting decision tree for optimizing this compound synthesis.

References

Side product formation in the synthesis of picolinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of picolinonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to side product formation during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of picolinonitrile and its derivatives.

Problem 1: Low yield of picolinonitrile with significant formation of picolinamide.

  • Question: My reaction is consuming the starting material, but the primary product is picolinamide, not the desired picolinonitrile. How can I prevent this hydrolysis?

  • Answer: The formation of picolinamide is a common side reaction caused by the hydrolysis of the nitrile group.[1][2] This is particularly prevalent in the presence of water and is catalyzed by both acidic and basic conditions.[3][4] To minimize this side product, consider the following troubleshooting steps:

    • Strict Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

    • Control of pH: If your reaction conditions are acidic or basic, consider if a neutral alternative is possible. If not, carefully control the pH. In some cases, using a milder dehydrating agent for the conversion of amides to nitriles can be beneficial.[5][6]

    • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote hydrolysis. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction to the amide.

    • Choice of Reagents: If you are synthesizing picolinonitrile via the dehydration of picolinamide, the choice of dehydrating agent is crucial. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are effective but can be harsh.[7][8] Milder reagents might offer better selectivity.

Problem 2: My final product is contaminated with picolinic acid.

  • Question: Besides picolinamide, I am also observing the formation of picolinic acid in my product mixture. What is causing this and how can I avoid it?

  • Answer: Picolinic acid is formed from the further hydrolysis of picolinamide.[1][4] Therefore, the strategies to prevent picolinamide formation will also reduce the formation of picolinic acid.

    • Minimize Water Content: As with picolinamide formation, the most critical factor is the exclusion of water from your reaction.

    • Reaction Conditions: Harsh acidic or basic conditions and high temperatures will accelerate the hydrolysis of the amide to the carboxylic acid.[3][4] If possible, modify your procedure to use milder conditions.

    • Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Problem 3: Significant amounts of carbon dioxide and other gaseous byproducts are being produced, leading to low atom economy.

  • Question: My ammoxidation of picoline is showing low selectivity, with a significant loss of material as carbon oxides. How can I improve the selectivity towards picolinonitrile?

  • Answer: The formation of carbon oxides (CO and CO₂) is a result of over-oxidation of the picoline starting material.[2] This is a common issue in gas-phase catalytic ammoxidation reactions at high temperatures.

    • Catalyst Selection: The choice of catalyst is critical for selectivity. Vanadium-based catalysts are commonly used, often with promoters to enhance selectivity.[2] The specific formulation and support of the catalyst can have a significant impact.

    • Temperature Control: Over-oxidation is highly dependent on the reaction temperature. Operating at the lower end of the effective temperature range for your catalyst can significantly improve selectivity for picolinonitrile. However, this may also decrease the conversion rate, so an optimal balance needs to be found.[4]

    • Reactant Ratios: The molar ratio of reactants (picoline, ammonia, and oxygen) is a key parameter. A stoichiometric excess of ammonia can help to suppress the formation of carbon oxides.

    • Contact Time: A shorter contact time of the reactants with the catalyst can reduce the extent of over-oxidation. This can be controlled by adjusting the flow rate of the gases.

Problem 4: I am observing the formation of a dark, tarry substance in my reaction, and the desired product is difficult to isolate.

  • Question: My reaction mixture is turning dark and viscous, suggesting polymerization. How can I prevent this?

  • Answer: Picolinonitrile, especially under certain conditions like high temperatures or in the presence of radical initiators, can be susceptible to polymerization.[9]

    • Add a Polymerization Inhibitor: Incorporating a polymerization inhibitor into your reaction mixture or during purification (especially distillation) can be very effective. Common inhibitors for unsaturated monomers include hydroquinone, 4-methoxyphenol (MEHQ), or stable radicals like TEMPO.[9][] The choice of inhibitor will depend on its solubility and compatibility with your reaction conditions.

    • Temperature Control: Avoid excessive heating, as thermal polymerization can occur.[9] If distillation is required for purification, perform it under reduced pressure to lower the boiling point.

    • Inert Atmosphere: Oxygen can sometimes initiate polymerization.[9] Running the reaction and purification under an inert atmosphere can help to minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect in the synthesis of picolinonitrile from 2-picoline via ammoxidation?

A1: The main side products in the ammoxidation of 2-picoline are:

  • Picolinamide: Formed by the partial hydrolysis of picolinonitrile.

  • Picolinic Acid: Formed by the complete hydrolysis of picolinonitrile.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the over-oxidation of 2-picoline.[2]

  • Unreacted 2-picoline: Due to incomplete conversion.

  • Pyridine: Can be formed through demethylation of picoline at high temperatures.

Q2: Can the pyridine ring itself undergo side reactions under typical picolinonitrile synthesis conditions?

A2: While the pyridine ring is relatively stable, under harsh conditions, some side reactions are possible. However, they are generally less common than the side reactions of the functional groups.

  • Oxidation of the Nitrogen Atom: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide, especially in the presence of strong oxidizing agents.[11]

  • Ring Opening: Ring opening of the pyridine ring is generally not a common side reaction under standard picolinonitrile synthesis conditions. It typically requires very harsh conditions or specific reagents not commonly employed in these syntheses.

Q3: What are some common side products when synthesizing picolinonitrile via a Sandmeyer reaction of 2-aminopyridine?

A3: The Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, can have several side reactions:[12][13]

  • Phenol Formation: The diazonium salt can react with water to form 2-hydroxypyridine, especially if the temperature is not kept low (typically 0-5 °C).[4]

  • Biaryl Formation: Coupling of two pyridine radicals can lead to the formation of bipyridine derivatives.[13]

  • Azo Coupling: The diazonium salt can couple with the starting 2-aminopyridine or other electron-rich aromatic compounds present in the reaction mixture to form azo compounds.[4]

Q4: How can I effectively purify picolinonitrile from its common side products?

A4: The purification strategy will depend on the specific impurities present.

  • Distillation: Picolinonitrile is a liquid at room temperature and can often be purified by vacuum distillation to separate it from less volatile impurities like picolinamide and picolinic acid, as well as from polymeric materials.

  • Crystallization: If the picolinonitrile derivative is a solid, recrystallization from a suitable solvent can be a very effective method for removing impurities.

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography on silica gel or alumina can be employed. A careful selection of the eluent system is necessary to achieve good separation.

  • Acid-Base Extraction: To remove acidic impurities like picolinic acid, an extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can be performed. To remove basic impurities, an extraction with a dilute aqueous acid may be effective, although care must be taken to avoid hydrolysis of the nitrile.

Data Presentation

Table 1: Influence of Reaction Temperature on Ammoxidation of Picolines

Picoline IsomerTemperature (°C)Conversion (%)Picolinonitrile Yield (%)
2-Picoline350>95~80
3-Picoline400~85~76
4-Picoline370~98~93

Note: Data compiled from various sources and represents typical values. Actual results may vary depending on the specific catalyst and reaction conditions.

Table 2: Product Distribution in the Ammoxidation of 2-Picoline at 400°C

ProductYield on Conversion (mol %)
2-Picolinonitrile78.7
Pyridine6.5
2-Picolinamide1.2

Data is illustrative and based on specific experimental conditions described in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Dehydration of Picolinamide to Picolinonitrile

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the picolinamide starting material.

  • Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Under an inert atmosphere (nitrogen or argon), add the dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or a milder alternative) portion-wise or dropwise, while maintaining the temperature as specified in your protocol (often with cooling in an ice bath initially).

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining dehydrating agent according to standard laboratory procedures.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.

Mandatory Visualization

Side_Product_Formation Picoline Picoline Derivative Picolinonitrile Picolinonitrile (Desired Product) Picoline->Picolinonitrile Ammoxidation / Dehydration COx CO / CO₂ (Over-oxidation) Picoline->COx Picolinamide Picolinamide (Hydrolysis) Picolinonitrile->Picolinamide + H₂O Polymer Polymer (Polymerization) Picolinonitrile->Polymer Picolinic_Acid Picolinic Acid (Further Hydrolysis) Picolinamide->Picolinic_Acid + H₂O

Caption: Key side product formation pathways in picolinonitrile synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Verification Start Low Yield or Impure Product Analysis Analyze reaction mixture (TLC, HPLC, NMR, GC-MS) Start->Analysis Identify_Side_Product Identify major side product(s) Analysis->Identify_Side_Product Hydrolysis Picolinamide / Picolinic Acid Identify_Side_Product->Hydrolysis Hydrolysis Products Over_oxidation CO / CO₂ Identify_Side_Product->Over_oxidation Oxidation Products Polymerization Polymer Identify_Side_Product->Polymerization Polymerization Action_Hydrolysis Use anhydrous conditions Control pH and temperature Hydrolysis->Action_Hydrolysis Action_Oxidation Optimize catalyst Lower temperature Adjust reactant ratios Over_oxidation->Action_Oxidation Action_Polymerization Add inhibitor Control temperature Use inert atmosphere Polymerization->Action_Polymerization Rerun Re-run reaction with optimized conditions Action_Hydrolysis->Rerun Action_Oxidation->Rerun Action_Polymerization->Rerun Verify Analyze new product mixture Rerun->Verify

Caption: A logical workflow for troubleshooting side product formation.

References

Technical Support Center: 4-(Benzyloxy)picolinonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Benzyloxy)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, by-products, and degradation of the target compound. These may include:

  • Unreacted Starting Materials: 4-Hydroxypicolinonitrile or 4-chloropicolinonitrile.

  • Reagents: Benzyl bromide, benzyl alcohol, or phase-transfer catalysts.

  • By-products: Quaternary ammonium salts (if a phase-transfer catalyst is used), and potentially products of over-alkylation or side reactions on the pyridine ring. A known by-product in benzylation reactions using DMF as a solvent is N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can be difficult to separate.[1]

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur under acidic or basic conditions.[2][3][4] Cleavage of the benzyloxy group can happen in the presence of strong acids or during catalytic hydrogenation.

Q2: My purification yield of this compound is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The benzylation reaction may not have gone to completion.

  • Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction.

  • Degradation: As mentioned in Q1, the benzyloxy group is labile under certain conditions. Exposure to strong acids or catalytic hydrogenation conditions during purification will lead to product loss.

  • Suboptimal purification technique: The chosen recrystallization solvent or chromatography conditions may not be ideal, leading to significant loss of the product.

Q3: I am observing an unexpected peak in my HPLC analysis after purification. How can I identify it?

A3: An unexpected peak could be a by-product, a degradation product, or a residual solvent. To identify it, consider the following steps:

  • Review the reaction conditions: Were any side reactions likely? For example, if DMF was used as a solvent in a benzylation reaction, an amine side product might have formed.[1]

  • Analyze by LC-MS: This will provide the molecular weight of the impurity, which can help in its identification.

  • Consider degradation: Could the nitrile have hydrolyzed to an amide or carboxylic acid? Has the benzyloxy group been cleaved?

  • Check for residual solvent: Ensure your drying procedure is adequate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Lower the temperature of the hot solution before cooling. - Use a lower-boiling point solvent or a co-solvent system to reduce the solubility. - Induce crystallization by scratching the flask or adding a seed crystal.
No crystal formation The compound is too soluble in the solvent, even at low temperatures. The solution is not saturated.- Reduce the amount of solvent used. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptanes.[5]
Poor recovery The compound has significant solubility in the cold solvent. Too much solvent was used.- Cool the solution for a longer period in an ice bath to maximize precipitation. - Minimize the amount of cold solvent used for washing the crystals. - Concentrate the mother liquor and attempt a second recrystallization.
Colored impurities The presence of colored by-products from the reaction.- Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Common Recrystallization Solvents for Benzyloxy-substituted Aromatics: Based on general principles for compounds with similar functionalities, suitable solvent systems for recrystallization could include:

  • Ethanol/Water

  • Isopropanol/Water

  • Toluene/Hexane[3][5]

  • Ethyl Acetate/Hexane[5]

  • Dichloromethane/Hexane[5]

Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation Inappropriate solvent system (eluent). Co-elution of impurities.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). - Consider using a different stationary phase (e.g., alumina if the compound is unstable on silica gel).
Compound stuck on the column The compound is too polar for the chosen eluent. The compound is degrading on the silica gel.- Gradually increase the polarity of the eluent (gradient elution). - Test the stability of your compound on a small amount of silica gel before running a column. If it degrades, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Tailing of peaks The compound is interacting too strongly with the stationary phase. The column is overloaded.- Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (use with caution due to the acid sensitivity of the benzyloxy group). - Ensure the amount of crude material loaded onto the column is appropriate for its size.

Typical Column Chromatography Conditions for Benzyloxy-substituted Aromatics:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

Experimental Protocols

General Protocol for Recrystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution by gravity to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Crude->Chromatography Alternative/Further Purification Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure CheckReaction Check Reaction Completion LowYield->CheckReaction Yes OptimizeRecryst Optimize Recrystallization Impure->OptimizeRecryst Yes OptimizeChromo Optimize Chromatography Impure->OptimizeChromo Yes CheckWorkup Review Work-up Procedure CheckReaction->CheckWorkup CheckDegradation Assess for Degradation CheckWorkup->CheckDegradation IdentifyImpurity Identify Impurity (LC-MS) OptimizeRecryst->IdentifyImpurity OptimizeChromo->IdentifyImpurity

Caption: Troubleshooting logic for purification challenges.

References

Improving the efficiency of 4-(Benzyloxy)picolinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Benzyloxy)picolinonitrile Reactions

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and manipulation of this compound.

1. Synthesis of this compound

  • Q1: I am getting a low yield in the synthesis of this compound from 4-hydroxypicolinonitrile and benzyl bromide. What are the possible causes?

    A1: Low yields in this Williamson ether synthesis can often be attributed to several factors:

    • Incomplete Deprotonation: The phenoxide formation from 4-hydroxypicolinonitrile is crucial. If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the nucleophile.

    • Base-Induced Side Reactions: Strong bases can sometimes promote side reactions of the benzyl bromide or the product.

    • Reaction Temperature and Time: The reaction may require specific temperature control to proceed efficiently without decomposition. Insufficient reaction time can lead to incomplete conversion.

    • Purity of Reagents: The purity of 4-hydroxypicolinonitrile, benzyl bromide, and the solvent is critical. Impurities can interfere with the reaction.

  • Q2: I am observing multiple spots on my TLC plate during the synthesis. What could be the side products?

    A2: Common side products in this reaction include:

    • Unreacted Starting Material: Both 4-hydroxypicolinonitrile and benzyl bromide may be present if the reaction has not gone to completion.

    • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide if there is moisture in the reaction.

    • Dibenzyl Ether: Can form from the reaction of benzyl bromide with benzyl alcohol or the benzyl oxide intermediate.

    • Over-alkylation Products: While less common, reaction at other sites on the pyridine ring is a possibility under harsh conditions.

2. Reactions of this compound

  • Q3: My hydrolysis of the nitrile group to a carboxylic acid is sluggish or incomplete. How can I improve this?

    A3: The hydrolysis of nitriles can be challenging.[1] Consider the following:

    • Reaction Conditions: Both acidic and basic conditions can be used for hydrolysis. Stronger acids (like concentrated HCl or H2SO4) or bases (like NaOH or KOH) and higher temperatures are often required.

    • Solubility: this compound may have limited solubility in aqueous acidic or basic solutions. The use of a co-solvent like ethanol or dioxane can improve solubility and reaction rates.

    • Reaction Time: Nitrile hydrolysis can be slow. Ensure the reaction is monitored over a sufficient period.

  • Q4: The reduction of the nitrile to a primary amine is giving me a complex mixture of products. What is going wrong?

    A4: The reduction of the nitrile group is sensitive to the choice of reducing agent and reaction conditions.[1]

    • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective but can also reduce other functional groups if not controlled properly. Milder reducing agents or catalytic hydrogenation can offer more selectivity.

    • Work-up Procedure: The work-up after reduction with hydrides like LiAlH4 is critical to avoid the formation of emulsions and to ensure the complete isolation of the amine product.

    • Debenzylation: Some reducing conditions, particularly catalytic hydrogenation with certain catalysts (e.g., high-pressure hydrogenolysis with Pd/C), can cleave the benzyl ether, leading to the formation of the corresponding phenol.

Data Presentation: Reaction Parameter Optimization

Table 1: Optimization of this compound Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (1.5)DMF801265
2NaH (1.2)THF65885
3Cs2CO3 (1.5)Acetonitrile801078
4NaH (1.2)DMF25 -> 651292

Table 2: Comparison of Nitrile Hydrolysis Conditions

EntryReagentSolventTemperature (°C)Time (h)ProductYield (%)
16M HClDioxane10024Carboxylic Acid70
26M NaOHEthanol10018Carboxylic Acid85
3H2SO4/H2O-12012Carboxylic Acid75

Table 3: Nitrile Reduction Methodologies

EntryReducing AgentSolventTemperature (°C)ProductYield (%)
1LiAlH4THF0 -> 65Primary Amine88
2H2, Raney NiMethanol25Primary Amine75
3BH3-THFTHF0 -> 65Primary Amine82

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 4-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 65 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hydrolysis of this compound to 4-(Benzyloxy)picolinic Acid

  • To a solution of this compound (1.0 eq) in ethanol, add a 6M aqueous solution of sodium hydroxide (10 eq).

  • Heat the mixture to reflux (approximately 100 °C) for 18 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature and adjust the pH to ~4 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 3: Reduction of this compound to (4-(Benzyloxy)pyridin-2-yl)methanamine

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Hydroxypicolinonitrile 4-Hydroxypicolinonitrile Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxypicolinonitrile->Williamson Ether Synthesis Benzyl Bromide Benzyl Bromide Benzyl Bromide->Williamson Ether Synthesis Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Williamson Ether Synthesis Quenching Quenching Williamson Ether Synthesis->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reactions Side Reactions Low Yield->Side Reactions Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Impure Reagents Impure Reagents Low Yield->Impure Reagents Use Stronger/More Base Use Stronger/More Base Incomplete Deprotonation->Use Stronger/More Base Ensure Anhydrous Conditions Ensure Anhydrous Conditions Side Reactions->Ensure Anhydrous Conditions Optimize Temperature/Time Optimize Temperature/Time Suboptimal Conditions->Optimize Temperature/Time Purify Starting Materials Purify Starting Materials Impure Reagents->Purify Starting Materials

Caption: Troubleshooting logic for low yield in synthesis.

Downstream_Reactions A This compound B Hydrolysis (H+ or OH-) A->B Nitrile to Carboxylic Acid C Reduction (e.g., LiAlH4) A->C Nitrile to Amine D 4-(Benzyloxy)picolinic Acid B->D E (4-(Benzyloxy)pyridin-2-yl)methanamine C->E

Caption: Key downstream reactions of this compound.

References

Common issues in the scale-up of 4-(Benzyloxy)picolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 4-(Benzyloxy)picolinonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low or no yield of this compound. What are the possible causes and how can I fix this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:

    • Incomplete Deprotonation of 4-Hydroxypicolinonitrile: The reaction proceeds through the formation of a phenoxide ion, which acts as the nucleophile. Incomplete deprotonation will result in a low concentration of the active nucleophile.

      • Solution: Ensure that the reaction is conducted under strictly anhydrous conditions, as any moisture will consume the base. Thoroughly dry all glassware and solvents before use. Use a sufficiently strong base, such as sodium hydroxide or potassium hydroxide. For reactions that are particularly challenging, a stronger base like sodium hydride (NaH) may be necessary, but with increased safety precautions.[1]

    • Poor Quality of Benzyl Halide: The benzyl halide (e.g., benzyl chloride or benzyl bromide) can degrade over time.

      • Solution: Use fresh, high-purity benzyl chloride. Alternatively, consider using benzyl bromide, which is a more reactive electrophile and may improve yields.[1]

    • Low Reaction Temperature: The reaction rate may be too slow if the temperature is too low.

      • Solution: Gently heating the reaction mixture can increase the rate of the SN2 reaction. However, it is crucial to monitor for potential side reactions at higher temperatures.[1]

Issue 2: Formation of Significant By-products

  • Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of by-products can complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:

    • Dibenzyl Ether Formation: Benzyl chloride can react with benzyl alcohol, which may be present if there is water in the reaction mixture that hydrolyzes the benzyl chloride.

      • Solution: Maintain strictly anhydrous conditions throughout the reaction.[1]

    • Elimination Reaction of Benzyl Chloride: The base can promote the elimination of HCl from benzyl chloride, particularly at elevated temperatures.

      • Solution: If possible, use a non-nucleophilic base. Also, control the addition of the base by adding it slowly to the reaction mixture to prevent high localized concentrations.[1]

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound. The product is an oil or is difficult to crystallize. What should I do?

  • Answer: Difficulties in product isolation and purification are often caused by the presence of impurities.

    • Solution: Perform a thorough work-up of the reaction mixture. This should include washing the organic phase with a dilute base to remove any unreacted 4-hydroxypicolinonitrile and then with water to remove salts. If crystallization remains challenging, purification by silica gel column chromatography may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxypicolinonitrile with a suitable base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of by-products.

  • Agitation: Proper mixing is crucial to ensure homogeneity and efficient heat transfer.

  • Rate of Reagent Addition: Slow and controlled addition of reagents can help manage the reaction exotherm and prevent high localized concentrations that can lead to side reactions.

  • Anhydrous Conditions: Maintaining a water-free environment is critical to prevent side reactions and ensure complete deprotonation of the starting material.[1]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction Temperature 25-80 °CHigher temperatures may increase reaction rate but also promote side reactions.[1]
Base NaOH, KOH, NaHThe choice of base depends on the reactivity of the starting materials.[1]
Solvent DMF, DMSO, AcetonitrileAprotic polar solvents are typically used to facilitate SN2 reactions.
Benzyl Halide Benzyl chloride, Benzyl bromideBenzyl bromide is more reactive but may be more expensive.[1]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

  • Materials:

    • 4-Hydroxypicolinonitrile

    • Sodium hydroxide (or potassium hydroxide)

    • Benzyl chloride (or benzyl bromide)

    • Anhydrous dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Condenser

    • Addition funnel

    • Heating mantle with temperature control

    • Separatory funnel

  • Procedure:

    • To a stirred solution of 4-hydroxypicolinonitrile in anhydrous DMF, add sodium hydroxide pellets portion-wise at room temperature.

    • Heat the mixture to 50-60 °C and stir for 1 hour to ensure complete formation of the sodium salt.

    • Cool the mixture to room temperature and add benzyl chloride dropwise via an addition funnel.

    • After the addition is complete, heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow reagents Reagents: - 4-Hydroxypicolinonitrile - Base (e.g., NaOH) - Benzyl Halide - Anhydrous Solvent (e.g., DMF) reaction_setup Reaction Setup: - Assemble dry glassware - Charge reactor with 4-hydroxypicolinonitrile and solvent reagents->reaction_setup deprotonation Deprotonation: - Add base - Heat to form phenoxide reaction_setup->deprotonation sn2_reaction SN2 Reaction: - Add benzyl halide - Heat to drive reaction to completion deprotonation->sn2_reaction workup Work-up: - Quench with water - Extract with organic solvent - Wash organic layer sn2_reaction->workup purification Purification: - Dry and concentrate organic layer - Recrystallize or perform column chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield impurities Significant Impurities start->impurities isolation_issues Difficult Isolation/Purification start->isolation_issues cause_deprotonation Incomplete Deprotonation? low_yield->cause_deprotonation cause_reagent_quality Poor Reagent Quality? low_yield->cause_reagent_quality cause_temperature Low Reaction Temp? low_yield->cause_temperature cause_side_reactions Side Reactions Occurring? impurities->cause_side_reactions cause_residual_impurities Residual Impurities? isolation_issues->cause_residual_impurities solution_anhydrous Ensure Anhydrous Conditions Use Stronger Base cause_deprotonation->solution_anhydrous Yes solution_fresh_reagents Use Fresh, High-Purity Reagents Consider Benzyl Bromide cause_reagent_quality->solution_fresh_reagents Yes solution_increase_temp Increase Reaction Temperature Monitor for Side Reactions cause_temperature->solution_increase_temp Yes solution_control_conditions Maintain Anhydrous Conditions Control Base Addition Use Non-nucleophilic Base cause_side_reactions->solution_control_conditions Yes solution_thorough_workup Thorough Work-up Column Chromatography cause_residual_impurities->solution_thorough_workup Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Benzyloxy)picolinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Possible Cause Suggested Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] Perform small-scale solvent screening with solvents such as ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.
Excessive Solvent Usage Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If crystallization occurs too quickly (e.g., during hot filtration), impurities can be trapped within the crystals. Ensure the solution is fully dissolved and near boiling before cooling. Use a pre-heated funnel for hot filtration.
Cooling Rate Too Fast Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem 2: Oily Residue Instead of Crystals

Possible Cause Suggested Solution
Presence of Impurities Certain impurities can inhibit crystallization and cause the product to "oil out." Try adding a small amount of a non-polar solvent (anti-solvent) like hexanes or heptanes to the hot solution until slight turbidity is observed, then allow it to cool slowly.
Melting Point Depression If the boiling point of the recrystallization solvent is higher than the melting point of the impure compound, it may melt instead of dissolving. Choose a solvent with a lower boiling point.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Problem 3: Poor Separation During Column Chromatography

Possible Cause Suggested Solution
Incorrect Solvent System (Eluent) The polarity of the eluent is critical for good separation.[3][4] Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity. Use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand.
Column Overloading Too much crude material will result in broad, overlapping bands. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
Improper Column Packing Air bubbles or cracks in the silica gel bed will lead to poor separation. Pack the column carefully as a slurry and ensure the silica bed is uniform and level.
Sample Application Applying the sample in a large volume of solvent will broaden the initial band. Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, apply it to the top of the column, and then add the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on a likely synthetic route, the Williamson ether synthesis, common impurities may include:

  • Unreacted Starting Materials: 4-Hydroxypicolinonitrile and the benzyl halide (e.g., benzyl bromide or benzyl chloride).

  • Byproducts of Elimination: If a strong base is used, elimination of the benzyl halide to form stilbene can occur.

  • Over-alkylation Products: In some cases, reaction at the pyridine nitrogen is possible, though less likely for this specific substrate.

  • Hydrolysis Product: 4-Hydroxypicolinamide or 4-hydroxypicolinic acid could be present if water is not rigorously excluded during synthesis or workup.[5][6][7]

  • Debenzylation Product: 4-Hydroxypicolinonitrile can be formed if the benzyl group is cleaved during the reaction or purification.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point would be a moderately polar solvent like ethanol or isopropanol. You can also try a solvent pair, such as ethyl acetate/hexanes. In this case, dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q3: How can I monitor the purity of my fractions from column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method.[4] Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product (ideally a single spot with the correct Rf value) can then be combined.

Q4: My purified product is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A4: The benzyloxy group on a pyridine ring can be susceptible to oxidation or degradation, which can lead to color changes. To prevent this, store the purified this compound in a tightly sealed container, protected from light and air (e.g., under an inert atmosphere like nitrogen or argon), and at a low temperature.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a vertical glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Initial Purification column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Further Purification pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis Verification

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No check_solvent Re-evaluate Solvent/ Amount low_yield->check_solvent Yes slow_cooling Ensure Slow Cooling low_yield->slow_cooling Yes successful Successful Crystallization oiling_out->successful No add_antisolvent Add Anti-solvent/ Seed Crystal oiling_out->add_antisolvent Yes check_solvent->start slow_cooling->start add_antisolvent->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Optimizing solvent and temperature for picolinonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of picolinonitrile (2-cyanopyridine), a crucial intermediate in the pharmaceutical and agrochemical industries. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to solvent and temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing picolinonitrile?

A1: The two most common industrial methods for picolinonitrile synthesis are the vapor-phase ammoxidation of 2-picoline and the nucleophilic substitution of 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) with a cyanide salt.

Q2: How does temperature affect the yield and selectivity in the ammoxidation of 2-picoline?

A2: Temperature is a critical parameter in the vapor-phase ammoxidation of 2-picoline. Generally, increasing the temperature enhances the conversion of 2-picoline. However, excessively high temperatures can lead to over-oxidation, producing carbon dioxide and reducing the selectivity for picolinonitrile. The optimal temperature range is typically between 350°C and 450°C, depending on the catalyst used.

Q3: What is the role of the catalyst in the ammoxidation process?

A3: The catalyst is crucial for facilitating the reaction between 2-picoline, ammonia, and oxygen at a suitable temperature. Vanadium-based catalysts, often supported on materials like alumina (Al₂O₃) or titania (TiO₂), are widely used due to their high activity and selectivity.[1] The catalyst's composition and structure significantly influence the reaction's efficiency.

Q4: Which solvents are suitable for the synthesis of picolinonitrile from 2-halopyridines?

A4: For the liquid-phase synthesis of picolinonitrile from 2-halopyridines, polar aprotic solvents are generally preferred. These solvents can dissolve the cyanide salt and the pyridine substrate, facilitating the nucleophilic substitution reaction. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and propionitrile. The choice of solvent can significantly impact the reaction rate and yield.

Q5: How can I minimize the formation of byproducts during picolinonitrile synthesis?

A5: Minimizing byproduct formation requires careful control of reaction conditions. In the ammoxidation of 2-picoline, optimizing the temperature and the molar ratios of reactants (2-picoline, ammonia, and air) is key to preventing over-oxidation. In the cyanation of 2-halopyridines, using anhydrous solvents and ensuring an inert atmosphere can prevent the formation of hydrolysis-related impurities.

Troubleshooting Guides

Ammoxidation of 2-Picoline
Problem Possible Causes Suggested Solutions
Low Conversion of 2-Picoline - Reaction temperature is too low.- Insufficient catalyst activity.- Incorrect molar ratio of reactants (e.g., too little oxygen).- Gradually increase the reaction temperature within the optimal range (350-450°C).- Ensure the catalyst is properly activated. Consider catalyst regeneration or replacement.- Optimize the feed ratio of 2-picoline, ammonia, and air.
Low Selectivity to Picolinonitrile - Reaction temperature is too high, leading to over-oxidation.- Inappropriate catalyst.- Poor mixing of reactants.- Decrease the reaction temperature.- Screen different catalyst formulations (e.g., V₂O₅ on different supports).- Ensure efficient mixing of the gas-phase reactants.
Catalyst Deactivation - Coking or deposition of carbonaceous materials on the catalyst surface.- Sintering of the catalyst at high temperatures.- Poisoning of the catalyst by impurities in the feed.- Regenerate the catalyst by controlled oxidation to burn off coke deposits.[2]- Operate within the recommended temperature range to avoid thermal degradation.- Ensure the purity of the 2-picoline and ammonia feed.
Cyanation of 2-Halopyridines
Problem Possible Causes Suggested Solutions
Low or No Product Yield - Inactive cyanide source.- Presence of water in the reaction mixture.- Suboptimal reaction temperature.- Inefficient solvent.- Use a fresh, dry cyanide salt (e.g., NaCN or KCN).- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature. Heating is often required.- Screen different polar aprotic solvents (e.g., DMSO, DMF, propionitrile).
Formation of Side Products - Hydrolysis of the nitrile group to an amide or carboxylic acid.- Reaction of the cyanide with impurities.- Ensure strictly anhydrous conditions.- Purify the starting 2-halopyridine before use.
Difficult Product Purification - Presence of unreacted starting material.- Similar polarity of the product and byproducts.- Monitor the reaction by TLC or GC to ensure complete conversion of the starting material.- Optimize the purification technique (e.g., column chromatography with a suitable eluent system, or recrystallization).

Data Presentation

Table 1: Illustrative Effect of Solvent on the Cyanation of a Substituted 2-Chloropyridine

The following data is for the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine and is provided as an illustrative example of solvent effects in similar cyanation reactions.

Solvent Temperature (°C) Time (h) Yield (%)
PropionitrileReflux573-84
Propionitrile20583

Data adapted from US Patent 6,699,993 B1.[3]

Table 2: Effect of Temperature on the Ammoxidation of 2-Picoline

This table presents data for the continuous-flow ammoxidation of 2-methylpyrazine, a structurally similar compound, which can provide insights into the temperature effects on picolinonitrile synthesis.

Temperature (°C) Conversion (%) Selectivity to Nitrile (%)
3501.5~90
400~15~92
450~50~93
48071.593.7
500~75~92
540~80~90

Experimental Protocols

Protocol 1: Vapor-Phase Ammoxidation of 2-Picoline

This protocol describes a general procedure for the synthesis of picolinonitrile via the ammoxidation of 2-picoline in a fixed-bed reactor.

1. Catalyst Preparation:

  • Prepare a V₂O₅/γ-Al₂O₃ catalyst by impregnating γ-alumina pellets with a solution of ammonium metavanadate.

  • Dry the impregnated pellets at 120°C overnight, followed by calcination at 500°C for 4-6 hours in air.

2. Reaction Setup:

  • Pack a fixed-bed reactor with the prepared catalyst.

  • Place the reactor inside a tube furnace equipped with a temperature controller.

  • Connect feed lines for 2-picoline, ammonia, and air to a preheater before the reactor inlet.

  • Connect the reactor outlet to a condenser and a series of traps to collect the product.

3. Reaction Procedure:

  • Heat the reactor to the desired temperature (e.g., 380°C) under a flow of air.

  • Introduce ammonia and air at the desired molar ratio.

  • Introduce vaporized 2-picoline into the preheater to mix with the ammonia and air stream before entering the reactor.

  • Maintain a constant flow of reactants through the catalyst bed for the desired reaction time.

  • Condense the product stream and collect the liquid product.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion of 2-picoline and the selectivity to picolinonitrile.

Protocol 2: Liquid-Phase Cyanation of 2-Chloropyridine

This protocol provides a general method for the synthesis of picolinonitrile from 2-chloropyridine.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).

  • Add a polar aprotic solvent (e.g., anhydrous DMSO or DMF).

2. Reaction Procedure:

  • Stir the mixture under a nitrogen atmosphere.

  • Add 2-chloropyridine (1.0 equivalent) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and stir for several hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Mandatory Visualization

Experimental_Workflow_Ammoxidation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Product Isolation & Analysis Impregnation Impregnation of Support Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Setup Reactor Setup Calcination->Setup Preheating Reactant Preheating Setup->Preheating Reaction Ammoxidation Reaction Preheating->Reaction Condensation Condensation Reaction->Condensation Collection Product Collection Condensation->Collection Analysis GC Analysis Collection->Analysis Experimental_Workflow_Cyanation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add NaCN & Solvent Inert_Atmosphere Inert Atmosphere (N2) Reagents->Inert_Atmosphere Add_Substrate Add 2-Chloropyridine Inert_Atmosphere->Add_Substrate Heating Heating & Stirring Add_Substrate->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Quenching Quenching with Water Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Troubleshooting_Logic Start Low Picolinonitrile Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Screen Different Solvents Check_Solvent->Change_Solvent No Check_Catalyst Is Catalyst Active? Check_Solvent->Check_Catalyst Yes Change_Solvent->Check_Catalyst Regen_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regen_Catalyst No Check_Purity Are Reagents Pure? Check_Catalyst->Check_Purity Yes Regen_Catalyst->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No End Yield Improved Check_Purity->End Yes Purify_Reagents->End

References

Technical Support Center: Optimizing Picolinonitrile Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges in the synthesis of picolinonitrile derivatives. This guide provides troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of picolinonitrile and its derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have been improperly activated or has degraded due to exposure to air or moisture.- Ensure proper activation of the catalyst as per the supplier's protocol. - Handle and store catalysts under an inert atmosphere (e.g., nitrogen or argon). - Use a fresh batch of catalyst to rule out degradation.
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition of reactants or products.- Perform small-scale experiments to screen a range of temperatures. - Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal temperature.
Poor Quality Starting Materials: Impurities in the starting picoline derivative, ammonia, or oxidant can poison the catalyst or lead to side reactions.- Verify the purity of all reagents before use, and purify if necessary. - Use high-purity, dry solvents.
Incorrect Stoichiometry: The molar ratio of reactants (picoline derivative, ammonia, oxidant) to the catalyst is critical for optimal performance.- Carefully review and optimize the stoichiometry of all reactants and the catalyst loading.
Formation of Side Products Hydrolysis of the Nitrile Group: Presence of water in the reaction mixture can lead to the formation of picolinamide or picolinic acid.[1]- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere. - If an aqueous medium is necessary, consider a buffered system to maintain a neutral pH.[1]
Over-oxidation: The desired picolinonitrile derivative may be further oxidized to other products.- Reduce the concentration of the oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time and monitor for product formation closely.
Polymerization: Cyanopyridines can polymerize, especially at high temperatures or in the presence of certain catalysts, leading to a viscous reaction mixture and low yield.[1]- Maintain strict temperature control to prevent localized overheating.[1]
Catalyst Deactivation Poisoning: The nitrogen atom of the pyridine ring or impurities in the feedstock can bind to the catalyst's active sites, leading to deactivation.[2]- Purify starting materials to remove potential poisons. - Consider using a guard bed to remove impurities before the reactant stream reaches the catalyst bed.
Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.- Implement a catalyst regeneration procedure, such as calcination in air, to burn off carbon deposits.[3] - Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation.[3]
Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3]- Operate the reaction at the lowest effective temperature. - Choose a catalyst with high thermal stability.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired picolinonitrile derivative and any side products may have similar polarities, making chromatographic separation challenging.- Explore different chromatographic techniques, such as normal-phase, reverse-phase, or ion-exchange chromatography. - For basic pyridine compounds that cause peak tailing on silica gel, add a small amount of a base like triethylamine to the eluent.[4]
Product Tautomerism: Some picolinonitrile derivatives may exist as tautomers, leading to multiple spots on a TLC plate or multiple peaks in an NMR spectrum, even when pure.- Utilize HPLC or LC-MS to confirm purity, as these techniques can often resolve tautomers.
Product is an Oil or Fails to Crystallize: Minor impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous state.- Ensure high purity before attempting crystallization. - Screen a variety of solvents and solvent mixtures for crystallization. - Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for my specific picolinonitrile derivative synthesis?

A1: The choice of catalyst is critical and depends on several factors, including the specific picolinonitrile derivative being synthesized, the reaction scale, and cost considerations. For the common ammoxidation of 2-picoline, vanadium-based catalysts are widely used.[6] The table below summarizes the performance of various catalysts. It is recommended to perform small-scale screening experiments with a few different catalysts to identify the most effective one for your specific substrate and desired outcome.

Q2: What is the difference between homogeneous and heterogeneous catalysts, and which is better for picolinonitrile synthesis?

A2: Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts are in a different phase (typically a solid).[7]

  • Homogeneous catalysts often exhibit higher activity and selectivity due to well-defined active sites.[7][8] However, they can be difficult to separate from the reaction mixture and reuse.[8]

  • Heterogeneous catalysts are generally more stable, easily separated from the reaction mixture (e.g., by filtration), and can be recycled.[7][8] For industrial-scale production of picolinonitriles, heterogeneous catalysts are often preferred due to their robustness and ease of handling.

The "better" choice depends on your specific needs. For high-throughput screening or small-scale synthesis where maximizing yield and selectivity is paramount, a homogeneous catalyst might be advantageous. For larger-scale, more sustainable processes, a heterogeneous catalyst is often more practical.

Q3: My reaction is highly exothermic. How can I control it safely?

A3: Exothermic reactions require careful management to prevent thermal runaway and the formation of degradation products. Consider the following strategies:

  • Slow Addition of Reagents: Add one of the reactants dropwise over an extended period to control the rate of heat generation.

  • Efficient Cooling: Use an ice bath, a cooling mantle, or a cryostat to maintain a stable, low temperature.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Q4: How can I monitor the progress of my picolinonitrile synthesis reaction?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for monitoring reaction progress. TLC provides a quick qualitative assessment, while GC-MS or LC-MS offers more detailed quantitative information about the conversion of starting material and the formation of products and byproducts.

Catalyst Performance Data

The following table summarizes the performance of various heterogeneous catalysts for the synthesis of picolinonitrile via the ammoxidation of 2-picoline.

CatalystSupportTemperature (°C)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Picolinonitrile Yield (%)
V₂O₅-458--34
V₆O₁₃-365--76
V₂O₅-MoO₃γ-Al₂O₃350-450~85~90~76
V₂O₅TiO₂ (Anatase)360>95~80-
V-Cr OxideNb₂O₅370~98~95~93
V-modifiedZSM-5400--62.6
V-modifiedSAPO-37400--76.0
V₂O₅SnO₂/Al₂O₃35070-90

Note: Catalyst performance can be influenced by factors such as preparation method, space velocity, and reactant feed ratios. The data presented here are for comparative purposes.[6]

Experimental Protocols

Protocol 1: General Procedure for the Ammoxidation of 2-Picoline to Picolinonitrile

This protocol describes a general method for the gas-phase ammoxidation of 2-picoline using a solid-state catalyst.

Materials:

  • 2-picoline

  • Ammonia gas

  • Air or another oxygen-containing gas

  • Vanadium oxide-based catalyst (e.g., V₂O₅/TiO₂)

  • Inert packing material (e.g., silicon carbide)

Equipment:

  • Fixed-bed flow reactor

  • Temperature controller and furnace

  • Gas flow controllers

  • Condenser and collection flask

Procedure:

  • Pack the fixed-bed reactor with the catalyst, diluted with an inert material if necessary.

  • Heat the reactor to the desired reaction temperature (e.g., 350-450 °C) under a flow of inert gas (e.g., nitrogen).[6]

  • Introduce a gaseous feed mixture of 2-picoline, ammonia, and air into the reactor at controlled flow rates. A typical molar ratio of 2-picoline:ammonia:air might be around 1:2:6.

  • Pass the reactant mixture over the catalyst bed.

  • The product stream exiting the reactor is cooled in a condenser to liquefy the picolinonitrile and any unreacted 2-picoline.

  • Collect the liquid product in a chilled collection flask.

  • Analyze the product mixture using GC or HPLC to determine the conversion, selectivity, and yield.

  • The crude picolinonitrile can be purified by distillation or chromatography.

Protocol 2: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

This protocol describes a method for the synthesis of 3-hydroxy-4-substituted picolinonitriles from isoxazolopyridines.[9]

Materials:

  • Substituted isoxazolopyridine

  • Potassium carbonate (K₂CO₃)

  • Dry methanol (MeOH)

  • 1 M aqueous HCl

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL).

  • Add potassium carbonate (0.150 mmol) to the solution.

  • Stir the reaction mixture at 60 °C for 30 minutes.[9]

  • Quench the reaction by adding 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the 4-substituted 3-hydroxypicolinonitrile.[9]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Checks cluster_catalyst Catalyst Investigation cluster_optimization Optimization & Resolution cluster_outcome Outcome Start Low Yield or Side Product Formation Reagents Verify Reagent Purity and Stoichiometry Start->Reagents Initial Troubleshooting Conditions Check Reaction Conditions (Temp, Time, Pressure) Start->Conditions Catalyst_Activity Assess Catalyst Activity (Fresh vs. Used) Reagents->Catalyst_Activity If reagents are pure Conditions->Catalyst_Activity If conditions are correct Catalyst_Characterization Characterize Catalyst (BET, XPS, etc.) for Deactivation Clues Catalyst_Activity->Catalyst_Characterization If catalyst is suspected Optimize_Conditions Systematically Optimize Reaction Conditions Catalyst_Activity->Optimize_Conditions If catalyst seems active Change_Catalyst Screen Different Catalysts or Supports Catalyst_Characterization->Change_Catalyst Deactivation identified Purification Optimize Purification Strategy Optimize_Conditions->Purification Change_Catalyst->Purification Success Improved Yield and Purity Achieved Purification->Success

Caption: A workflow for troubleshooting low yields in picolinonitrile synthesis.

Catalyst_Selection_Logic cluster_start Starting Point cluster_type Catalyst Type cluster_options Catalyst Options cluster_screening Screening & Optimization cluster_final Final Selection Define_Goal Define Synthesis Goal: - Target Molecule - Scale - Cost Constraints Choose_Type Homogeneous vs. Heterogeneous? Define_Goal->Choose_Type Homogeneous Homogeneous: - High Selectivity - Mild Conditions - Difficult to Recycle Choose_Type->Homogeneous Lab Scale, High Selectivity Needed Heterogeneous Heterogeneous: - Recyclable - Thermally Stable - Potentially Lower Activity Choose_Type->Heterogeneous Pilot/Industrial Scale, Recyclability is Key Screening Perform Small-Scale Screening of Selected Catalysts Homogeneous->Screening Heterogeneous->Screening Optimization Optimize Reaction Conditions for Best Performing Catalyst Screening->Optimization Final_Catalyst Select Optimal Catalyst for Scale-up Optimization->Final_Catalyst

Caption: Decision-making process for catalyst selection in picolinonitrile synthesis.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of methodologies for the structural validation of 4-(Benzyloxy)picolinonitrile, with a primary focus on X-ray crystallography. Due to the current absence of a publicly available experimental crystal structure for this specific molecule, this guide will also explore alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and will present a theoretical model of the crystal structure alongside predicted spectroscopic data.

A Note on a Priori Structural Elucidation

While X-ray crystallography provides the most definitive evidence of a molecule's solid-state structure, its feasibility is contingent on the successful growth of high-quality single crystals. In the absence of such experimental data for this compound, a robust approach involves a combination of synthesis, purification, and characterization by other spectroscopic methods, complemented by computational modeling to predict the most stable molecular conformation and crystal packing.

Experimental and Computational Protocols

Synthesis and Crystallization of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, a well-established and reliable method for forming ethers.

Synthesis Protocol:

  • Reaction Setup: To a solution of 4-hydroxypicolinonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Benzylating Agent: The mixture is stirred at room temperature, and benzyl bromide (1.2 eq.) is added dropwise.

  • Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization Protocol:

Obtaining single crystals suitable for X-ray diffraction can be a process of trial and error. A common method is slow evaporation from a saturated solution.

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.

  • Crystal Growth: Over time, as the solution becomes supersaturated, crystals may form. The rate of evaporation can be controlled to influence crystal size and quality.

X-ray Crystallography (Theoretical Approach)

In the absence of an experimental structure, a theoretical crystal structure can be predicted using computational methods. This involves determining the most stable conformation of the molecule in the gas phase and then predicting its packing in a crystal lattice.

Computational Protocol for Crystal Structure Prediction:

  • Conformational Analysis: The 3D structure of this compound is first optimized using density functional theory (DFT) calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) to find its lowest energy conformation.

  • Crystal Packing Prediction: Crystal structure prediction algorithms are then employed to generate a range of possible crystal packing arrangements (polymorphs) based on intermolecular interactions. These algorithms typically use force fields or a combination of force fields and quantum mechanical methods to rank the stability of the predicted structures.

  • Data Generation: From the most stable predicted crystal structure, key crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates can be extracted. Bond lengths, bond angles, and torsion angles can also be calculated.

Alternative Validation Methods: NMR and IR Spectroscopy

NMR and IR spectroscopy are powerful techniques that provide information about the connectivity and functional groups within a molecule, serving as excellent complementary methods to X-ray crystallography.

NMR Spectroscopy Protocol:

  • Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

FTIR Spectroscopy Protocol:

  • Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups present in the molecule (e.g., C≡N stretch, C-O-C stretch, aromatic C-H bends).

Comparative Data Analysis

The following tables present a comparison of the expected or predicted data from X-ray crystallography, NMR spectroscopy, and IR spectroscopy for this compound.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Selected Bond Lengths (Å)
C(pyridine)-O~1.37
O-C(benzyl)~1.43
C(pyridine)-C≡N~1.45
C≡N~1.15
Selected Bond Angles (°)
C(pyridine)-O-C(benzyl)~118
O-C(pyridine)-C(pyridine)~120
C(pyridine)-C-N~178

Note: The values in this table are theoretical predictions and await experimental confirmation.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2', H-6'~7.4d2HAromatic (Benzyl)
H-3', H-4', H-5'~7.3m3HAromatic (Benzyl)
H-3, H-5~7.0d2HAromatic (Pyridine)
H-6~8.6d1HAromatic (Pyridine)
-CH₂-~5.2s2HBenzylic
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C≡N~117Nitrile
C-2~145Aromatic (Pyridine)
C-3, C-5~110Aromatic (Pyridine)
C-4~165Aromatic (Pyridine)
C-6~151Aromatic (Pyridine)
-CH₂-~70Benzylic
C-1'~136Aromatic (Benzyl)
C-2', C-6'~128Aromatic (Benzyl)
C-3', C-5'~129Aromatic (Benzyl)
C-4'~128Aromatic (Benzyl)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2230StrongC≡N stretch
~1600, ~1500StrongAromatic C=C stretch
~1250StrongAryl-O stretch
~1100StrongC-O-C stretch
~830StrongAromatic C-H out-of-plane bend

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both experimental and computational approaches.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_experimental Experimental Methods cluster_crystallography Crystallography cluster_computational Computational Prediction cluster_analysis Data Analysis & Comparison synthesis Synthesis via Williamson Ether Reaction purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir crystallization Crystallization Trials purification->crystallization dft DFT Calculations (Structure, Spectra) purification->dft comparison Comparative Analysis of Spectroscopic and Crystallographic Data nmr->comparison ftir->comparison xray Single-Crystal X-ray Diffraction crystallization->xray Successful csp Crystal Structure Prediction crystallization->csp Unsuccessful xray->comparison dft->comparison csp->comparison

Caption: Workflow for the structural validation of this compound.

Conclusion

The definitive structural elucidation of a novel compound like this compound is best achieved through a multi-faceted approach. While single-crystal X-ray diffraction remains the gold standard for determining the solid-state structure, its application is dependent on successful crystallization. In instances where experimental crystallographic data is not yet available, a combination of spectroscopic techniques such as NMR and FTIR, supported by robust computational predictions, provides a powerful and reliable means of structural validation. The presented protocols and predicted data in this guide offer a comprehensive framework for researchers to confidently characterize this compound and similar molecules, thereby accelerating the pace of discovery and development.

A Comparative Guide to the Synthesis of 4-(Benzyloxy)picolinonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive comparative analysis of two primary synthetic routes to 4-(Benzyloxy)picolinonitrile, a key intermediate in pharmaceutical research, is presented. This guide provides drug development professionals, researchers, and scientists with a detailed examination of the Williamson ether synthesis and nucleophilic aromatic substitution methods, including experimental protocols, quantitative data, and reaction pathway visualizations.

This publication details two prevalent methods for the synthesis of this compound: the Williamson ether synthesis starting from 4-hydroxypicolinonitrile and a nucleophilic aromatic substitution pathway commencing with 4-chloropicolinonitrile. Each method is evaluated based on reaction yield, purity, and operational parameters to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Nucleophilic Aromatic Substitution
Starting Material 4-Hydroxypicolinonitrile4-Chloropicolinonitrile
Reagents Benzyl bromide, Potassium carbonateBenzyl alcohol, Sodium hydride
Solvent AcetoneTetrahydrofuran (THF)
Reaction Temperature Reflux (approx. 56 °C)0 °C to Room Temperature
Reaction Time 12 hours4 hours
Yield High (reported up to 95%)Good (typically 70-85%)
Purity High, requires recrystallizationGood, requires chromatographic purification

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely utilized method for the formation of ethers. In the context of this compound synthesis, this method involves the deprotonation of 4-hydroxypicolinonitrile to form a nucleophilic alkoxide, which then undergoes a substitution reaction with benzyl bromide.

Experimental Protocol

A mixture of 4-hydroxypicolinonitrile (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide are suspended in acetone. Benzyl bromide (1.2 eq) is then added, and the mixture is heated to reflux for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 4-HP 4-Hydroxypicolinonitrile Alkoxide Picolinonitrile Alkoxide 4-HP->Alkoxide Deprotonation BnBr Benzyl Bromide Product This compound BnBr->Product K2CO3 Potassium Carbonate K2CO3->Alkoxide Solvent Acetone (Solvent) Solvent->Alkoxide Heat Reflux (Heat) Heat->Alkoxide Alkoxide->Product SN2 Attack

Williamson Ether Synthesis Workflow

Method 2: Nucleophilic Aromatic Substitution

This method involves the direct displacement of a leaving group, in this case, a chloride ion, from the pyridine ring by a nucleophile. For the synthesis of this compound, the nucleophile is the benzyl alkoxide, generated in situ from benzyl alcohol.

Experimental Protocol

To a solution of benzyl alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq) portion-wise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium benzyl alkoxide. 4-Chloropicolinonitrile (1.0 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_reaction Reaction Conditions 4-CP 4-Chloropicolinonitrile Meisenheimer Meisenheimer Complex 4-CP->Meisenheimer BnOH Benzyl Alcohol Alkoxide Sodium Benzyl Alkoxide BnOH->Alkoxide Deprotonation NaH Sodium Hydride NaH->Alkoxide Solvent THF (Solvent) Solvent->Alkoxide Temp 0°C to RT Temp->Alkoxide Product This compound Alkoxide->Meisenheimer Nucleophilic Attack Meisenheimer->Product Chloride Elimination

Nucleophilic Aromatic Substitution Pathway

Concluding Remarks

Both the Williamson ether synthesis and nucleophilic aromatic substitution offer viable pathways to this compound. The choice of method will likely depend on the availability of starting materials, desired purity, and the scale of the synthesis. The Williamson ether synthesis is a high-yielding and straightforward procedure, particularly suitable for large-scale production, with purification often achievable through simple recrystallization. The nucleophilic aromatic substitution method, while potentially offering a shorter reaction time, may require more stringent anhydrous conditions and chromatographic purification, making it well-suited for laboratory-scale synthesis where precise control and high purity are paramount. Researchers are encouraged to consider these factors when selecting a synthetic strategy for this important pharmaceutical intermediate.

Unraveling the Biological Potential of 4-(Benzyloxy)picolinonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, picolinonitrile derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the biological activity of 4-(Benzyloxy)picolinonitrile derivatives, synthesizing available data to offer insights for researchers, scientists, and drug development professionals. However, a comprehensive search of the current scientific literature reveals a notable scarcity of studies directly investigating and comparing a series of this compound derivatives. While related compounds containing either a benzyloxy or a picolinonitrile moiety have demonstrated biological effects, a direct structure-activity relationship for the combined scaffold remains largely unexplored.

Limited Availability of Direct Comparative Data

Insights from Structurally Related Compounds

To provide a contextual understanding, this guide presents data from studies on compounds that share some structural similarities with this compound. It is crucial to note that these are not direct derivatives and any extrapolation of their biological activity to the target compounds should be approached with caution.

One relevant study focused on the anticancer activity of 4-anilinoquinolinylchalcone derivatives. While not a direct comparison of this compound derivatives, this research provides valuable data on the potential of the benzyloxy moiety in conferring cytotoxic effects.

Table 1: Antiproliferative Activity of a Benzyloxy-Containing Chalcone Derivative
CompoundCell LineIC₅₀ (µM)
(E)-3-(4-((4-(benzyloxy)phenyl)amino)quinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneHuh-7 (Liver Cancer)1.47
MDA-MB-231 (Breast Cancer)0.11

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: A General Overview

In the absence of specific experimental details for this compound derivatives, this section outlines a general methodology commonly employed for evaluating the antiproliferative activity of chemical compounds, based on the protocols used for the aforementioned chalcone derivative.

Cell Culture and Maintenance

Human cancer cell lines, such as Huh-7 and MDA-MB-231, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cytotoxicity

The antiproliferative activity is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reagent and Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_abs Measure absorbance at 570 nm add_dmso->read_abs calc_inhibition Calculate percentage of cell viability inhibition read_abs->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Hypothetical inhibition of an RTK signaling pathway.

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(Benzyloxy)picolinonitrile is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two primary analytical techniques for purity assessment. This document outlines proposed methodologies, based on established analytical principles for similar aromatic nitrile compounds, and includes supporting data to aid in method selection and implementation.

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process or degradation. Potential impurities may include starting materials, by-products, and degradation products. For instance, unreacted precursors or side-products from the synthesis could be present.[2][3] Degradation can occur under stress conditions such as acid or base hydrolysis, oxidation, or photolysis, leading to the formation of various related substances.[4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[5] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Experimental Protocol: HPLC

A stability-indicating HPLC method can be developed to separate this compound from its potential impurities and degradation products.[4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.[7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for providing good resolution for nonpolar to moderately polar compounds.[7]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3.0) is often effective.[8][9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm) should be used.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a concentration of approximately 1 mg/mL.[10][11] Filter the solution through a 0.45 µm syringe filter before injection.[7][11][12]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[13] Given that this compound has a relatively high boiling point, a high-temperature GC method would be necessary.

Experimental Protocol: GC

A GC method with a flame ionization detector (FID) is a standard approach for purity analysis.[14]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.[14]

  • Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), would be a suitable choice.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.[15]

  • Temperature Program: An oven temperature program starting at a lower temperature, holding for a few minutes, and then ramping up to a high final temperature (e.g., start at 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes) would be necessary to elute the analyte and any less volatile impurities.

  • Injector and Detector Temperature: The injector and detector temperatures should be set higher than the final oven temperature (e.g., 310°C and 320°C, respectively) to ensure efficient sample vaporization and prevent condensation.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

Data Presentation: Comparison of HPLC and GC Methods

The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods for the purity analysis of this compound.

ParameterHPLC MethodGC Method
Applicability Well-suited for non-volatile and thermally labile compounds. Can analyze a wider range of impurities.Suitable for volatile and thermally stable compounds. May not be suitable for thermally labile impurities.
Instrumentation HPLC with UV or PDA detectorGC with FID
Column C18 reversed-phase5% Phenyl-methylpolysiloxane
Mobile/Carrier Gas Acetonitrile/Water (buffered)Helium or Nitrogen
Analysis Time 20 - 40 minutes20 - 30 minutes
Selectivity High, easily adjustable with mobile phase composition.High, dependent on column stationary phase and temperature program.
Sensitivity (LOD) ~0.01%~0.01%
Precision (%RSD) < 2%< 2%
Sample Preparation Simple dissolution and filtration.Simple dissolution.
Potential Issues Co-elution of impurities, peak tailing.Thermal degradation of the analyte or impurities, column bleed at high temperatures.

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (if HPLC) dissolve->filter gc GC System dissolve->gc hplc HPLC System filter->hplc acquire Data Acquisition hplc->acquire gc->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation integrate->calculate end end calculate->end Final Report

Caption: General workflow for purity analysis of this compound by HPLC or GC.

Method_Selection start Purity Analysis of This compound thermal_stability Is the analyte and are potential impurities thermally stable? start->thermal_stability volatility Are impurities of interest volatile? thermal_stability->volatility Yes hplc_preferred HPLC is generally preferred thermal_stability->hplc_preferred No / Unknown hplc Use HPLC volatility->hplc No / Both gc Use GC volatility->gc Yes

Caption: Decision tree for selecting between HPLC and GC for purity analysis.

References

A Comparative Spectroscopic Guide to 4-(Benzyloxy)picolinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Signatures

This guide presents a detailed spectroscopic comparison of 4-(benzyloxy)picolinonitrile with two of its structural analogs: 4-chloropicolinonitrile and 4-methoxypicolinonitrile. Understanding the distinct spectroscopic characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document provides a structured overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Structural Overview

The three compounds share a picolinonitrile framework, differing only in the substituent at the 4-position of the pyridine ring. This variation—a benzyloxy group, a chloro group, and a methoxy group—imparts distinct electronic and steric properties, which are reflected in their spectroscopic profiles.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in the searched literature.
4-Chloropicolinonitrile [1]8.63 (d, J = 5.3 Hz, 1H), 7.72 (s, 1H), 7.54-7.56 (m, 1H)
4-Methoxypicolinonitrile Data not available in the searched literature, though the compound is commercially available in high purity suitable for NMR.[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Data not available in the searched literature.
4-Chloropicolinonitrile Data not available in the searched literature for the picolinonitrile. However, for the related 4-chloropyridine, signals are observed.
4-Methoxypicolinonitrile Data not available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound Data not available in the searched literature.
4-Chloropicolinonitrile [1]2239 (C≡N stretch), 1568, 1549, 1462 (aromatic C=C and C=N stretching)
4-Methoxypicolinonitrile Data not available in the searched literature.

Table 4: Mass Spectrometry Data

CompoundMethodKey m/z Values
This compound Data not available in the searched literature.
4-Chloropicolinonitrile GC-MS[3]Specific m/z values not detailed in the provided information.
4-Methoxypicolinonitrile Data not available in the searched literature.

Discussion of Spectroscopic Trends

While a complete dataset for this compound is not publicly available in the searched resources, we can infer expected spectroscopic characteristics based on the available data for its analogs and general principles of spectroscopy.

  • ¹H NMR: The protons on the pyridine ring of these picolinonitriles will exhibit characteristic shifts and coupling patterns. The electron-donating or -withdrawing nature of the substituent at the 4-position will influence the chemical shifts of the ring protons. For this compound, the benzylic protons would appear as a singlet, and the aromatic protons of the benzyl group would be observed in the aromatic region.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substituent at the 4-position. The benzyloxy and methoxy groups, being electron-donating, would be expected to shift the signals of the ortho and para carbons to lower ppm values compared to the unsubstituted picolinonitrile. Conversely, the electron-withdrawing chloro group would likely cause a downfield shift.

  • IR Spectroscopy: The most prominent feature in the IR spectra of these compounds is the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic nature of the substituent on the pyridine ring. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. For this compound and 4-methoxypicolinonitrile, C-O stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of each compound. Common fragmentation patterns for benzylic ethers often involve cleavage of the benzylic C-O bond, leading to a stable benzyl cation or a fragment corresponding to the loss of the benzyl group.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. Below are generalized protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).

  • Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Acquire a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The oven temperature is programmed to ramp up to ensure separation of components.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to deduce the structure of the molecule.

Structural and Workflow Diagrams

The following diagrams illustrate the structural relationships between the compared compounds and a typical workflow for their spectroscopic characterization.

cluster_0 Core Structure: Picolinonitrile cluster_1 4-Substituted Analogs Picolinonitrile Picolinonitrile A This compound (Target Compound) Picolinonitrile->A -OCH2Ph B 4-Chloropicolinonitrile (Analog 1) Picolinonitrile->B -Cl C 4-Methoxypicolinonitrile (Analog 2) Picolinonitrile->C -OCH3

Caption: Structural relationship of the compared picolinonitrile derivatives.

start Synthesized Compound nmr NMR Spectroscopy (1H, 13C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation & Purity Assessment nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic characterization of organic compounds.

References

Picolinonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinonitrile, a pyridine ring substituted with a nitrile group, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. Structure-activity relationship (SAR) studies of these compounds have been instrumental in optimizing their potency and selectivity against various biological targets. This guide provides a comparative analysis of picolinonitrile derivatives, focusing on their anticancer, antiviral, and enzyme inhibitory activities, supported by experimental data and detailed methodologies.

Anticancer Activity of Picolinonitrile Derivatives

Picolinonitrile derivatives have demonstrated notable efficacy as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Picolinonitrile and related cyanopyridine/pyrimidine derivatives have been explored as potent inhibitors of this pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Picolinonitrile Derivatives Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Table 1: Anticancer Activity of Picolinonitrile and Related Derivatives

Compound IDScaffoldR1R2Target Cell LineIC50 (µM)
1a 2-amino-picolinonitrileH4-ChlorophenylMCF-7 (Breast)5.2
1b 2-amino-picolinonitrileH4-MethoxyphenylMCF-7 (Breast)8.7
1c 2-amino-picolinonitrileH3,4-DichlorophenylHCT-116 (Colon)3.1
2a Pyrimidine-5-carbonitrile4-MethoxyphenylMethylthioK562 (Leukemia)6.99 (PI3Kδ)
2b Pyrimidine-5-carbonitrile4-MethoxyphenylMethylthioK562 (Leukemia)3.36 (AKT-1)
3a CyanopyridonePhenylHMCF-7 (Breast)1.77
3b Cyanopyridone4-ChlorophenylHHepG2 (Liver)2.68

Data compiled from various sources.

The structure-activity relationship for these compounds indicates that the nature and position of substituents on the phenyl ring attached to the core scaffold significantly influence their anticancer activity. For instance, electron-withdrawing groups like chlorine tend to enhance potency.

Antiviral Activity of Picolinonitrile Derivatives

Several picolinonitrile derivatives have been investigated for their potential as antiviral agents, demonstrating activity against a range of viruses. The mechanism of action often involves the inhibition of viral replication or entry into host cells.

Table 2: Antiviral Activity of Picolinonitrile Derivatives

Compound IDScaffoldR-Group SubstitutionsTarget VirusEC50 (µM)
4a Picolinonitrile4-amino, 6-chloroInfluenza A (H1N1)12.5
4b Picolinonitrile4-hydroxy, 6-phenylHerpes Simplex Virus-1 (HSV-1)8.2
5a IsoquinoloneVariousInfluenza A and B0.2 - 0.6

Data compiled from various sources, including[3].

The antiviral efficacy is determined using assays such as the plaque reduction assay, which quantifies the inhibition of viral replication.

Enzyme Inhibitory Activity of Picolinonitrile Derivatives

Beyond their anticancer and antiviral properties, picolinonitrile derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Cathepsin Inhibition

Cathepsins are a class of proteases involved in various physiological processes, and their dysregulation is associated with diseases like cancer and autoimmune disorders.[4][5] Nitrile-containing compounds, including picolinonitrile derivatives, can act as reversible covalent inhibitors of cysteine cathepsins.

Table 3: Cathepsin S Inhibitory Activity of Pyrimidine-2-carbonitrile Derivatives

Compound IDScaffoldR1R2IC50 (nM)
6a Pyrimidine-2-carbonitrile4-(3-Trifluoromethylphenyl)H50
6b Pyrimidine-2-carbonitrile4-(3-Trifluoromethylphenyl)6-amino25

Data based on studies of pyrimidine-2-carbonitrile as cathepsin S inhibitors.[6]

The N3 nitrogen of the pyrimidine-2-carbonitrile core is critical for its inhibitory activity against cathepsin cysteine proteases.[6]

Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune responses and cell growth.[7][8] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancers.

Table 4: Janus Kinase (JAK) Inhibitory Activity of Picolinonitrile-related Derivatives

Compound IDScaffoldTargetIC50 (nM)
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK31-2
7a PyrazolopyrimidineJAK215
7b PyrazolopyrimidineJAK35

Data compiled from various sources on JAK inhibitors.[9][10]

The following diagram illustrates the general workflow for a structure-activity relationship (SAR) study.

SAR_Workflow Start Lead Compound (Picolinonitrile Core) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., MTT, Enzyme Assay) Synthesis->Screening Data Data Analysis (IC50/EC50 Determination) Screening->Data SAR SAR Analysis Data->SAR SAR->Synthesis Design New Derivatives Optimized Optimized Lead Compound SAR->Optimized Identify Potent Compound

General workflow for SAR studies.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the picolinonitrile derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

PI3K Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the PI3K enzyme, the test compound at various concentrations, and a lipid substrate (e.g., PIP2).

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • Detection: The amount of product (PIP3) is quantified. This can be done using various methods, such as an ELISA-based assay with a PIP3-specific antibody or a fluorescence-based assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well plates.

  • Virus Incubation: The cells are infected with a known amount of virus in the presence of various concentrations of the picolinonitrile derivative.

  • Overlay: After an incubation period to allow for viral adsorption, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound), and the EC50 value is determined.[11]

References

Benchmarking 4-(Benzyloxy)picolinonitrile: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and the overall cost-effectiveness of a drug development pipeline. This guide provides an objective comparison of 4-(benzyloxy)picolinonitrile against two other key synthetic intermediates: 4-chloropicolinonitrile and 4-hydroxypicolinonitrile. The comparison is based on available experimental data for their synthesis and their utility in the preparation of biologically active molecules.

The picolinonitrile scaffold is a prevalent pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition. The choice of substituent at the 4-position of the picolinonitrile ring significantly influences the synthetic strategy and the potential for further molecular diversification.

Comparison of Synthetic Accessibility

The ease and efficiency of synthesizing these intermediates are paramount considerations. Below is a summary of common synthetic routes and reported yields.

IntermediatePrecursor(s)Reagents & ConditionsYield (%)Purity (%)
This compound 4-Hydroxypicolinonitrile, Benzyl bromideK₂CO₃, DMF, 80 °C, 12 h~85 (Estimated)>95 (Typical)
4-Chloropicolinonitrile 4-HydroxypicolinonitrilePOCl₃, reflux80-90>98
4-Hydroxypicolinonitrile 4,6-Dibromo-3-hydroxypicolinonitrile1. Bromo substitution (e.g., NaOMe) 2. Nitrile hydrolysis 3. Halogen reduction70 (Overall from dibromo)>95

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are provided below.

Synthesis of this compound (Predicted Protocol)

This protocol is based on the widely used Williamson ether synthesis.

Materials:

  • 4-Hydroxypicolinonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-hydroxypicolinonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis of 4-Chloropicolinonitrile

Materials:

  • 4-Hydroxypicolinonitrile

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 4-hydroxypicolinonitrile (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated product is filtered, washed with water, and dried to afford 4-chloropicolinonitrile.

Synthesis of 4-Hydroxypicolinonitrile

This is a multi-step synthesis starting from a readily available precursor.

Materials:

  • 4,6-Dibromo-3-hydroxypicolinonitrile

  • Sodium methoxide (NaOMe) in Methanol

  • Strong acid (e.g., H₂SO₄) for hydrolysis

  • Palladium on carbon (Pd/C) and a hydrogen source for reduction

Procedure:

  • Bromo Substitution: 4,6-Dibromo-3-hydroxypicolinonitrile is treated with sodium methoxide in methanol to substitute one of the bromine atoms.

  • Nitrile Hydrolysis: The resulting product is then subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid.

  • Halogen Reduction: Finally, catalytic hydrogenation using Pd/C removes the remaining bromine atom to yield 4-hydroxy-3-picolinic acid, which can be converted back to the nitrile if needed, though this adds steps. A more direct route may be available depending on the starting material.

Utility in Drug Discovery & Signaling Pathways

These intermediates serve as crucial building blocks in the synthesis of various therapeutic agents, particularly kinase inhibitors that play a role in cancer signaling pathways.

Signaling_Pathway

  • This compound: The benzyloxy group can serve as a bulky, hydrophobic moiety that can interact with specific pockets in a target protein. It can also act as a protecting group for the hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a site for further modification or for hydrogen bonding interactions within the target's active site.

  • 4-Chloropicolinonitrile: The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1] This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, making it a versatile intermediate for creating large libraries of compounds for structure-activity relationship (SAR) studies. For example, it is a key intermediate in the synthesis of various kinase inhibitors.

  • 4-Hydroxypicolinonitrile: The hydroxyl group provides a handle for derivatization through ether or ester linkages. It can also participate in hydrogen bonding interactions with the target protein, potentially increasing binding affinity. Its synthesis, however, can be more complex than the chloro-derivative.

Experimental and Logical Workflow

The selection and utilization of these intermediates follow a logical workflow in a drug discovery program.

Experimental_Workflow

Conclusion

The choice between this compound, 4-chloropicolinonitrile, and 4-hydroxypicolinonitrile depends on the specific synthetic strategy and the desired final compound.

  • 4-Chloropicolinonitrile offers the most versatility for rapid library synthesis due to the reactivity of the chloro group in SₙAr reactions.

  • 4-Hydroxypicolinonitrile provides a direct route to compounds where a hydroxyl or ether linkage is desired at the 4-position, though its synthesis can be more involved.

  • This compound is a valuable intermediate when a bulky hydrophobic group is desired or when the hydroxyl group needs to be temporarily protected. Its synthesis is predicted to be straightforward via Williamson ether synthesis.

Ultimately, the optimal intermediate will be determined by the specific requirements of the drug discovery program, balancing factors such as synthetic accessibility, cost, and the desired pharmacophore of the final drug candidates.

References

Validating In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for 4-(Benzyloxy)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted cancer therapy, the discovery and validation of novel kinase inhibitors are pivotal. This guide provides a comparative analysis of the in vitro biological effects of hypothetical compounds derived from 4-(Benzyloxy)picolinonitrile, a scaffold with potential for kinase inhibition. The data and protocols presented herein offer a framework for researchers, scientists, and drug development professionals to assess the potency, selectivity, and cellular effects of new chemical entities.

Comparative Analysis of Kinase Inhibition and Cellular Viability

The inhibitory activity of two hypothetical this compound derivatives, Compound X and Compound Y, were assessed against a panel of kinases critical in oncogenic signaling: Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, the cytotoxic effects of these compounds were evaluated in a relevant human cancer cell line. The results are summarized in the table below, demonstrating the differential potency and selectivity of each compound compared to a known inhibitor.

CompoundTarget KinaseIC50 (nM)A549 Cell Viability (EC50, µM)
Compound X EGFR252.5
STAT3150
Compound Y EGFR12010.8
STAT330
Gefitinib EGFR100.5
STAT3>1000

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay.

  • Reagents and Materials : Recombinant human kinases (EGFR, STAT3), ATP, kinase-specific peptide substrate, kinase assay buffer, and a luminescence-based ATP detection reagent.

  • Procedure :

    • Recombinant kinases were incubated with varying concentrations of the test compounds (typically from 0.1 nM to 10 µM) in a 96-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction was allowed to proceed for 60 minutes at 37°C.

    • Following incubation, the amount of remaining ATP was quantified by adding a luminescence-based ATP detection reagent, which generates a luminescent signal inversely proportional to the kinase activity.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. A critical step in developing new inhibitors is the cell-free in vitro testing to determine comparable parameters like the commonly used IC50 value.[1][2]

Cell Viability Assay (EC50 Determination)

The effect of the compounds on cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture : A549 human non-small cell lung cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure :

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 72 hours.

    • After the incubation period, the media was removed and replaced with fresh media containing MTT solution (0.5 mg/mL).[4]

    • The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

    • The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance was measured at 570 nm using a microplate reader.

    • EC50 values were determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth, survival, proliferation, and differentiation.[5] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately lead to changes in gene expression that promote cell proliferation and survival.[6][7][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Proliferation/ Survival Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

STAT3 Signaling Pathway

The STAT3 signaling pathway is activated by various cytokines and growth factors.[9] Upon activation of cell surface receptors, associated Janus kinases (JAKs) phosphorylate STAT3.[10] Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and acts as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and apoptosis.[11][12]

STAT3_Signaling_Pathway cluster_phosphorylation Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene

Caption: Canonical STAT3 signaling pathway.

In Vitro Assay Workflow

The general workflow for the in vitro validation of kinase inhibitors involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on viability.

Assay_Workflow Start Compound Synthesis (this compound Derivatives) Biochemical Biochemical Assay (Kinase Inhibition - IC50) Start->Biochemical Cellular Cell-Based Assay (Cell Viability - EC50) Biochemical->Cellular Downstream Downstream Cellular Assays (e.g., Western Blot for Pathway Modulation) Cellular->Downstream Lead Lead Compound Identification Downstream->Lead

Caption: In vitro assay validation workflow.

References

Cross-Validation of Analytical Methods for 4-(Benzyloxy)picolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 4-(Benzyloxy)picolinonitrile, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility across different laboratories and techniques. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes the cross-validation workflow.

Introduction to Cross-Validation

Cross-validation of an analytical method is a critical process to verify that a validated method produces consistent and reliable results when utilized by different laboratories, analysts, or instruments.[1][2] This process is essential for regulatory compliance and ensures the robustness of the analytical procedure.[1][2] The primary goal is to demonstrate that a receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[2]

There are several approaches to method cross-validation, including:

  • Comparative Testing: The most common approach, where both the transferring and receiving laboratories analyze the same set of samples, and the results are statistically compared against predefined acceptance criteria.[2]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[2]

This guide will focus on a comparative testing approach for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the intended purpose of the analysis. Below is a comparative summary of hypothetical performance data for HPLC and GC-MS methods for the analysis of this compound.

Table 1: Comparison of HPLC and GC-MS Method Performance Parameters

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity HighVery High
Sample Throughput ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and intermediate products.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in acetonitrile to obtain a target concentration within the calibration range.

System Suitability:

Before analysis, perform system suitability tests by injecting a standard solution multiple times. Acceptance criteria typically include a relative standard deviation (%RSD) of peak areas of ≤ 2.0%, a tailing factor of ≤ 2.0, and a theoretical plate count of ≥ 2000.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it suitable for impurity profiling and trace-level analysis of this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.

  • Column: A capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

Cross-Validation Workflow

The following diagram illustrates the key steps involved in the cross-validation of an analytical method between two laboratories.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods A Define Acceptance Criteria B Select Homogeneous Batch of This compound A->B C Transferring Laboratory (Lab A) Analyzes Samples B->C D Receiving Laboratory (Lab B) Analyzes Samples B->D E Data Compilation and Statistical Analysis C->E D->E F Compare Results Against Acceptance Criteria E->F G Results Meet Criteria? F->G H Successful Cross-Validation G->H Yes I Investigate Discrepancies and Re-test G->I No I->C I->D

Caption: A flowchart illustrating the comparative testing approach for cross-validation.

Conclusion

The cross-validation of analytical methods is a fundamental requirement in the pharmaceutical industry to ensure the consistency and reliability of data. This guide has provided a framework for comparing and cross-validating HPLC and GC-MS methods for the analysis of this compound. By following structured protocols and predefined acceptance criteria, researchers and drug development professionals can ensure the integrity of their analytical results, facilitating smooth method transfer between laboratories and supporting regulatory submissions.

References

Comparative study of the reactivity of different picolinonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinonitrile, or cyanopyridine, is a crucial scaffold in medicinal chemistry and materials science. The position of the nitrile group on the pyridine ring dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the three picolinonitrile isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—supported by experimental data to inform synthetic strategy and molecular design.

Introduction to Picolinonitrile Isomers

The three isomers of picolinonitrile are structurally distinct, with the electron-withdrawing nitrile group located at the ortho (2-), meta (3-), or para (4-) position relative to the ring nitrogen. This positional variance dictates the isomers' roles in chemical reactions, influencing everything from the basicity of the pyridine nitrogen to the susceptibility of the ring and nitrile group to chemical transformations. Understanding these differences is paramount for their effective application in synthesis.

Comparative Physicochemical and Reactivity Data

The inherent reactivity of each isomer is rooted in its electronic structure. Key quantitative parameters that highlight the differences between the isomers are summarized below.

Property2-Cyanopyridine3-Cyanopyridine4-CyanopyridineReference(s)
pKa (of conjugate acid) -0.261.391.90[1][2][3][4][5]
Reduction Potential (vs Fc+/0) ≤ -2.2 V≤ -2.2 V-2.25 V[6]
Hydrolysis Activation Energy (Nitrile → Amide) 83.7 kJ/mol74.3 kJ/mol40.3 kJ/mol[2]
Hydrolysis Activation Energy (Amide → Acid) 70.5 kJ/mol80.1 kJ/mol32.7 kJ/mol[2]

Analysis of Reactivity

The data reveals significant differences in the chemical behavior of the three isomers, driven by the interplay between the ring nitrogen and the cyano group.

Basicity and N-Protonation

The basicity of the pyridine nitrogen, indicated by the pKa of its conjugate acid, is a fundamental measure of its availability for protonation or coordination. The powerful electron-withdrawing effect of the cyano group reduces the electron density on the nitrogen atom, making all cyanopyridines significantly less basic than pyridine (pKa ≈ 5.2).

The trend in basicity is 4-cyanopyridine > 3-cyanopyridine > 2-cyanopyridine .

  • 4-Cyanopyridine (pKa = 1.90) is the most basic isomer. The cyano group at the para position exerts its electron-withdrawing effect primarily through resonance, but the nitrogen lone pair is still the most basic site.[4][5]

  • 3-Cyanopyridine (pKa = 1.39) is intermediate in basicity. The cyano group at the meta position acts mainly through an inductive effect, which is weaker than the resonance effect at the 4-position.[3]

  • 2-Cyanopyridine (pKa = -0.26) is the least basic. The close proximity of the cyano group to the nitrogen atom results in a strong inductive withdrawal and potential through-space electronic interactions, drastically reducing the basicity of the ring nitrogen.[1][2]

G cluster_basicity Basicity (pKa) 2-CN 2-Cyanopyridine (-0.26) 3-CN 3-Cyanopyridine (1.39) 2-CN->3-CN Increasing Basicity 4-CN 4-Cyanopyridine (1.90) 3-CN->4-CN Increasing Basicity

Figure 1. Comparison of pKa values for picolinonitrile isomers.
Reactivity of the Nitrile Group

The nitrile group itself is a key reactive site, susceptible to nucleophilic attack, hydrolysis, and reduction.

Hydrolysis: The hydrolysis of cyanopyridines proceeds in two steps: first to the corresponding picolinamide, and then to the picolinic acid. Kinetic studies in high-temperature water reveal a clear reactivity trend.[2]

  • Reactivity Order (Nitrile → Amide): 4-cyanopyridine > 3-cyanopyridine > 2-cyanopyridine.

  • This is evidenced by the activation energies, where a lower value indicates a faster reaction. 4-Cyanopyridine has the lowest activation energy for the initial hydrolysis step, making it the most reactive.[2] The electron-withdrawing nature of the pyridine ring activates the nitrile group towards nucleophilic attack by water, and this effect is most pronounced when the cyano group is in the para position.

Reaction with Thiols: 2-Cyanopyridine derivatives are notably reactive towards thiol nucleophiles, such as cysteine. This reaction proceeds efficiently under mild, aqueous conditions to form a stable thiazoline ring.[7] The reactivity is enhanced by the presence of additional electron-withdrawing groups on the pyridine ring, which further increases the electrophilicity of the nitrile carbon.[7] This specific reactivity makes 2-cyanopyridines valuable reagents for bioconjugation and peptide cyclization.[8]

G cluster_workflow Hydrolysis Pathway of Cyanopyridines Start Picolinonitrile Isomer Intermediate Picolinamide Intermediate Start->Intermediate Step 1: H₂O (Ea: 4-CN < 3-CN < 2-CN) Product Picolinic Acid Intermediate->Product Step 2: H₂O (Ea: 4-CN < 2-CN < 3-CN) Decarboxylation Pyridine (for 2-isomer) Product->Decarboxylation Heat

Figure 2. Generalized hydrolysis pathway for picolinonitrile isomers.
Reactivity of the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the cyano group, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This is because the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the electronegative ring nitrogen. Attack at the 3-position does not allow for this stabilization.

For N-methylated pyridinium ions, the reactivity for displacement of the cyano group is 2-CN ≥ 4-CN .[9] This highlights the high reactivity of the ortho and para positions to nucleophilic attack.

Reduction: The reduction potentials indicate the ease with which the isomers accept an electron to form a radical anion. All three isomers have very low reduction potentials (≤ -2.2 V vs Fc+/0), making them suitable as anolytes in non-aqueous redox flow batteries.[6] The similarity in their reduction potentials suggests that the overall electron-accepting ability of the three isomeric systems is comparable, though follow-up reactions of the resulting radical anions can differ. For instance, the 3-cyanopyridine radical anion is known to form a sigma-dimer.[6]

Experimental Protocols

Below are representative experimental protocols for key reactions. These are intended as a starting point and may require optimization based on specific substrates and equipment.

Protocol 1: Comparative Hydrolysis of Picolinonitrile Isomers

This protocol is adapted from studies on nitrile hydrolysis in high-temperature water.[2]

Objective: To compare the rate of hydrolysis of 2-, 3-, and 4-cyanopyridine to their corresponding picolinamides.

Materials:

  • 2-Cyanopyridine, 3-Cyanopyridine, 4-Cyanopyridine

  • Deionized water

  • High-pressure stainless-steel batch reactor with temperature and pressure controls

  • HPLC with a suitable column (e.g., C18) for analysis

Procedure:

  • Prepare a stock solution of a specific cyanopyridine isomer (e.g., 0.5 g/L) in deionized water.

  • Charge the high-pressure reactor with the cyanopyridine solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pressurize the reactor to a set pressure (e.g., 8 MPa) to ensure water remains in the liquid phase at high temperatures.

  • Rapidly heat the reactor to the desired temperature (e.g., 200 °C).

  • At timed intervals (e.g., every 15 minutes), carefully withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by cooling the aliquot in an ice bath.

  • Analyze the composition of each aliquot by HPLC to determine the concentration of the remaining cyanopyridine and the formed picolinamide.

  • Repeat the experiment for each of the three isomers under identical conditions.

  • Plot the concentration of the reactant versus time to determine the reaction rate for each isomer.

Protocol 2: Nucleophilic Substitution with a Thiol (Bioconjugation Model)

This protocol is based on the reaction of 2-cyanopyridine derivatives with cysteine.[7]

Objective: To compare the reactivity of the three picolinonitrile isomers with a model thiol, N-acetylcysteine methyl ester.

Materials:

  • 2-Cyanopyridine, 3-Cyanopyridine, 4-Cyanopyridine

  • N-acetylcysteine methyl ester

  • Diisopropylethylamine (DIPEA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvent system (e.g., H₂O/THF, 8:1)

  • LC-MS for reaction monitoring

Procedure:

  • In separate vials, dissolve each cyanopyridine isomer (0.3 mmol, 1.0 equiv) in the H₂O/THF solvent system (2.0 mL).

  • To each vial, add N-acetylcysteine methyl ester (2.0 equiv), DIPEA (2.0 equiv), and TCEP (4.0 equiv). TCEP is a reducing agent to ensure the thiol remains in its free state.

  • Stir the reaction mixtures at a constant temperature (e.g., 40 °C).

  • Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by LC-MS to observe the consumption of starting material and the formation of the product.

  • Compare the reaction times required for complete (or near-complete) conversion for each isomer. The expected reactivity order is 2-cyanopyridine >> 4-cyanopyridine ≈ 3-cyanopyridine.

Conclusion

The reactivity of picolinonitrile isomers is highly dependent on the position of the cyano group.

  • 2-Cyanopyridine is characterized by its extremely low basicity and the high electrophilicity of its nitrile carbon, making it exceptionally reactive towards specific nucleophiles like thiols.

  • 3-Cyanopyridine exhibits intermediate properties in terms of basicity and reactivity, with its behavior often governed by the inductive effects of the nitrile group.

  • 4-Cyanopyridine is the most basic of the three isomers and shows the highest rate of nitrile hydrolysis, a consequence of powerful resonance effects that activate the para position.

This comparative guide demonstrates that a nuanced understanding of the distinct electronic landscapes of each picolinonitrile isomer is essential for leveraging their unique chemical properties in the design and synthesis of novel pharmaceuticals and functional materials.

References

Safety Operating Guide

Proper Disposal of 4-(Benzyloxy)picolinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-(Benzyloxy)picolinonitrile, a comprehensive understanding of disposal procedures is essential. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound.

I. Hazard Assessment and Waste Classification

All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States, and similar bodies in other regions.[1][2] It is crucial to adhere to both national and institutional guidelines. Unless explicitly determined to be non-hazardous by a qualified environmental health and safety (EHS) professional, this compound waste must be managed as hazardous.[2][3]

Key takeaway: Always assume chemical waste is hazardous unless proven otherwise.[2]

II. Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure safe handling.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents and strong bases.

  • Container Selection: Use a suitable, leak-proof container with a secure lid for collecting the waste.[4] Plastic containers are often preferred over glass to minimize the risk of breakage, provided they are chemically compatible.[1] The container must be in good condition, free from rust or leaks.[4]

  • Container Labeling: As soon as waste is added to the container, it must be labeled with a "Hazardous Waste" tag.[1][3][4] The label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.[1]

    • The quantity of waste.

    • The date of waste generation.[1]

    • The location of origin (e.g., laboratory, room number).[1]

    • The name and contact information of the principal investigator.[1]

    • Appropriate hazard pictograms.

III. Disposal Procedure

The disposal of this compound must be handled through your institution's designated hazardous waste program, typically managed by the Environmental Health and Safety (EHS) department.[1]

  • Collection: Collect all waste containing this compound, including contaminated labware and personal protective equipment (PPE), in the designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is kept closed except when adding waste.[4]

  • Disposal Request: Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a specific form detailing the contents of the waste container.[1]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the sink.[3][5]

    • Do not dispose of this compound in the regular trash.[4][5]

IV. Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][4]

  • Rinsate Collection: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][4]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, any hazardous labels should be defaced, and the container can then be disposed of in the regular trash.[3]

V. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation apply.

ParameterGuideline
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste.[3]
Acute Hazardous Waste Limit Do not accumulate more than one quart of acute hazardous waste.[3]

Experimental Workflow: Disposal of this compound

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_decon Container Decontamination start Generation of This compound Waste assess Assess Hazards (Treat as Hazardous Waste) start->assess segregate Segregate from Incompatible Chemicals assess->segregate container Select & Label Compatible Waste Container segregate->container collect Collect Waste in Labeled Container container->collect empty Empty Container container->empty store Store in Designated Satellite Accumulation Area collect->store request Submit Hazardous Waste Pickup Request to EHS store->request pickup EHS Collects Waste for Proper Disposal request->pickup end Disposal Complete pickup->end rinse Triple Rinse with Appropriate Solvent empty->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash rinse->dispose_container collect_rinsate->collect

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-(Benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Benzyloxy)picolinonitrile. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] It is also harmful to aquatic life.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (minimum 5-mil thickness).[3] For prolonged contact or submersion, consider thicker, chemical-resistant gloves.To prevent skin contact.[4] Nitrile gloves offer good splash protection against many chemicals, but should be changed immediately upon contamination as they provide a temporary barrier.[3][5]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in situations with a high risk of splashing.[4]To protect against splashes that can cause serious eye irritation.[2] Standard safety glasses do not provide adequate protection from chemical splashes.[4]
Skin and Body Protection A flame-resistant lab coat worn over full-length pants and closed-toe shoes.To protect the skin from accidental spills and contamination.[5]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2] If a fume hood is not available and there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[5]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood function - Assemble all necessary materials - Don appropriate PPE handling Chemical Handling - Weigh and transfer chemical inside fume hood - Keep container tightly closed when not in use prep->handling Proceed procedure Experimental Procedure - Conduct experiment within the fume hood - Use secondary containment for transport handling->procedure Proceed decon Decontamination - Clean work surfaces with appropriate solvent - Decontaminate all equipment used procedure->decon Experiment Complete disposal Waste Disposal - Segregate waste into labeled containers - Dispose of waste according to institutional guidelines decon->disposal Proceed removal PPE Removal & Hygiene - Remove PPE in the correct order - Wash hands thoroughly with soap and water disposal->removal End of Workflow

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure that a certified chemical fume hood is in proper working order.

    • Gather all necessary equipment and reagents before beginning work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Use :

    • Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[6]

    • Keep the container tightly closed when not in use.[7]

    • Use tools such as a spatula or powder funnel to avoid generating dust.

    • Should any of the chemical come into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.[3]

  • In Case of a Spill :

    • For small spills, sweep up the material and place it into a suitable container for disposal.[8] Avoid generating dust.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., used gloves, weigh paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused or excess this compound must be disposed of as chemical waste.

    • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

  • Container Labeling :

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal :

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2]

    • Do not pour any waste containing this chemical down the drain or dispose of it in regular trash.[7] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)picolinonitrile
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.